Cyprosulfamide (CSA) selectively protects crops like maize from herbicide injury by activating the plant's innate detoxification machinery. The core mechanism involves the upregulation of genes encoding metabolic enzymes and the enhancement of antioxidant activity [1] [2].
| Mechanism | Description | Key Components Involved |
|---|---|---|
| Gene Upregulation | Increases expression of genes for herbicide-metabolizing enzymes [1]. | P450 genes (CYP72A5, CYP81A4, CYP81A9, etc.), GST genes (GST30, GST31, GSTIV, etc.), UGT genes (UGT76C2, UGT83A1) |
| Enzyme Activation | Boosts activity of enzymes that conjugate and neutralize herbicides [1]. | Glutathione S-transferases (GSTs) |
| Antioxidant Defense | Enhances the activity of enzymes that mitigate herbicide-induced oxidative stress [1]. | Superoxide Dismutase (SOD) |
| Herbicide Metabolism | Undergoes rapid, crop-specific metabolism itself, which is linked to its safening activity [2]. | Cytochrome P450s (e.g., CYP81A9) |
The following diagram illustrates this coordinated detoxification pathway:
This compound activates a multi-enzyme detoxification pathway for crop protection.
Recent research demonstrates CSA's efficacy in alleviating specific herbicide damage. A 2024 study on clomazone (Clo) residual damage on maize seedlings provides strong quantitative evidence [1].
| Physiological Parameter | Clomazone (Clo) Alone (% Reduction vs. Control) | CSA + Clomazone (% Reduction vs. Control) | Mitigation Effect of CSA |
|---|---|---|---|
| Plant Height | 19.0% | 9.4% | |
| Plant Fresh Weight | 29.9% | 7.2% | |
| Chlorophyll Content | 92.5% | 35.7% | |
| Carotenoid Content | 86.3% | 21.8% |
CSA treatment also significantly reduced Malondialdehyde (MDA) levels by 13.4% and increased key enzyme activities compared to Clo treatment alone [1]:
Gene expression analysis via qRT-PCR showed that CSA pre-treatment, followed by Clo exposure, led to a dramatic upregulation of detoxification genes compared to Clo treatment alone [1]. The fold increases for selected genes were:
To investigate the mechanism of a herbicide safener like this compound, the following experimental approaches are commonly used, as reflected in the literature [1] [2].
This compound is a synthetic sulfonylcarboxamide compound launched by Bayer CropScience [1] [3].
| Property | Description |
|---|---|
| IUPAC Name | N-[4-(cyclopropylcarbamoyl)phenylsulfonyl]-o-anisamide [3] |
| CAS Number | 221667-31-8 [3] [4] |
| Molecular Formula | C₁₈H₁₈N₂O₅S [3] [4] |
| Molecular Weight | 374.41 g/mol [3] [4] |
| Melting Point | 216 - 217 °C [4] |
| Mode of Action | Accelerates herbicide detoxification in crops [3] |
The U.S. Environmental Protection Agency (EPA) has established tolerances for residues of this compound in various corn commodities, including field corn grain, sweet corn kernel, and pop corn grain, typically at 0.01 parts per million (ppm) [5].
Beyond safening, research indicates that this compound can cooperate with plant hormone pathways. A study in rice showed that CSA, alone or in combination with Abscisic acid (ABA), enhanced tolerance to salinity stress and promoted vigorous growth, suggesting a role in modulating abiotic stress responses [6].
This compound (CSA) employs a multifaceted strategy to protect maize from herbicide injury. The table below summarizes its core mechanisms:
| Mechanism | Functional Impact | Key Evidence from Studies |
|---|---|---|
| Enzyme & Gene Upregulation | Upregulates genes for glutathione S-transferases (GSTs), cytochrome P450 monooxygenases (P450s), and UDP-glycosyltransferases (UGTs); enhances herbicide metabolism and conjugation. [1] [2] | In maize, CSA pretreatment increased expression of 5 P450, 9 GST, and 2 UGT genes; increased GST enzyme activity by 26.7%. [1] |
| Oxidative Stress Alleviation | Enhances activity of antioxidant enzymes (e.g., SOD), reduces oxidative damage marker MDA. [3] [1] | CSA with clomazone reduced MDA by 13.4% and increased SOD activity by 9.7%. [1] |
| Target-Site Competition | Competes with herbicides for binding site on acetolactate synthase (ALS) enzyme, protecting this target. [3] | Molecular docking showed CSA binds to ZmALS1/2, increasing ALS activity by 70-146%. [3] |
| Herbicide Residue Reduction | Accelerates herbicide degradation within plant, reducing residual concentration. [3] | CSA reduced mesosulfuron-methyl residues in maize shoots by 4.02% and roots by 33.78%. [3] |
These mechanisms can be visualized together in the following pathway:
Summary of this compound's multifaceted mechanism of action in maize.
For researchers aiming to validate CSA's activity, the following methodologies from the cited studies provide a robust framework.
This protocol is key for demonstrating the induction of detoxification genes. [1]
This protocol measures the alleviation of herbicide-induced oxidative stress. [1]
This workflow helps explain the crop selectivity of safeners. [2]
The discovery that this compound operates through a multi-component mechanism provides a new framework for safener development. Future research should focus on several key areas to fully leverage its potential.
Cyprosulfamide (CSA) is a sulfonylcarboxamide herbicide safener developed by Bayer CropScience AG and introduced around 2009. It functions as a protectant for crops by selectively enhancing their tolerance to herbicide injury without compromising the herbicide's efficacy against target weeds. [1] [2] This allows for the more effective and flexible use of existing herbicide chemistries. This compound is notable for being the only safener approved for both pre- and post-emergence herbicide applications in maize, providing significant agronomic flexibility. [1] Its development represents an ongoing effort in agrochemical research to improve crop safety and combat the challenge of weed resistance while supporting sustainable agricultural practices.
From a chemical perspective, this compound is a synthetic compound with the IUPAC name N-[4-(cyclopropylcarbamoyl)phenylsulfonyl]-o-anisamide and a molecular formula of C₁₈H₁₈N₂O₅S. [2] It has a molecular mass of 374.41 g/mol and exists as a solid at room temperature. [2] The compound's structure features sulfonamide and carboxamide functional groups, which contribute to its biological activity and physicochemical properties. While complete physical-chemical data (such as solubility, melting point, and partition coefficient) are not fully available in the open literature, its identification as a solid suggests low volatility under normal environmental conditions.
Table: Fundamental Chemical Characteristics of this compound
| Property | Description |
|---|---|
| IUPAC Name | N-[4-(cyclopropylcarbamoyl)phenylsulfonyl]-o-anisamide |
| Chemical Formula | C₁₈H₁₈N₂O₅S |
| Molecular Mass | 374.41 g/mol |
| CAS Registry Number | 221667-31-8 |
| Chemical Class | Sulfonylcarboxamide |
| Physical State | Solid |
This compound's primary mechanism of action involves the orchestrated induction of the plant's innate xenobiotic detoxification systems. Unlike herbicides that target specific metabolic pathways in weeds, safeners like CSA trigger a broad-spectrum defense response in crops, effectively pre-conditioning them to handle subsequent herbicide exposure. [1] This process involves the selective upregulation of genes encoding key detoxification enzymes, leading to enhanced metabolic capacity that allows crops to rapidly neutralize herbicides before they reach physiologically damaging concentrations at their site of action.
The safening effect is achieved through a multi-layered molecular response. CSA stimulates the biosynthesis of glutathione (GSH) and activates various enzymes involved in phase I (functionalization), phase II (conjugation), and phase III (compartmentation) of xenobiotic detoxification. [1] This coordinated response ensures that herbicides are rapidly metabolized to non-phytotoxic compounds and sequestered away from sensitive cellular compartments. Research indicates that the specificity of CSA for certain crops like maize but not wheat is linked to differential recognition and signal transduction mechanisms, which may involve specific transcription factors that are either absent or non-functional in non-responsive species. [3]
This compound predominantly enhances herbicide metabolism through the induction of three major enzyme families:
Cytochrome P450 Monooxygenases (P450s/CYPs): These hemeproteins catalyze the initial oxidation (Phase I) of herbicide molecules, introducing functional groups that facilitate subsequent conjugation reactions. Studies have shown that CSA treatment in maize significantly upregulates several CYP genes, including CYP81A9, CYP72A5, CYP81A4, CYP81Q32, and CYP81A36, with expression increases ranging from 4.98-fold to as high as 25.67-fold depending on the specific gene and herbicide combination. [1] [3]
Glutathione S-Transferases (GSTs): These enzymes catalyze the conjugation (Phase II) of glutathione to herbicide molecules or their oxidative metabolites, forming water-soluble complexes that are less phytotoxic and more readily compartmentalized. CSA treatment has been demonstrated to dramatically induce multiple GST genes (GST30, GST31, GSTIV, GSTVI, GST21, GST7, GST37, GST25, IN2-1), with some genes showing extraordinary upregulation of over 200-fold in certain experimental conditions. [1]
UDP-Glycosyltransferases (UGTs): These enzymes further modify herbicide metabolites by adding sugar moieties (glycosylation), enhancing their water solubility and facilitating vacuolar sequestration (Phase III). CSA application upregulates UGT genes such as UGT76C2 and UGT83A1, completing the metabolic detoxification pathway. [1]
The following diagram illustrates the coordinated molecular response triggered by this compound:
> Coordinated molecular response to this compound leading to herbicide detoxification.
Beyond activating metabolic detoxification pathways, this compound also strengthens the antioxidant capacity of treated plants. Herbicide exposure often induces oxidative stress through the generation of reactive oxygen species (ROS) that damage cellular components. Research has demonstrated that CSA application significantly increases the activity of key antioxidant enzymes including superoxide dismutase (SOD), while simultaneously reducing biomarkers of oxidative damage such as malondialdehyde (MDA). [1] This dual functionality—enhancing both xenobiotic metabolism and oxidative stress management—makes this compound particularly effective at providing comprehensive protection against herbicide phytotoxicity.
This compound has demonstrated broad-spectrum protective activity against multiple herbicide classes in various crops, though with notable species specificity. The following table summarizes key efficacy findings from recent research:
Table: Efficacy of this compound Against Different Herbicides
| Herbicide | Crop | Protective Efficacy | Key Findings |
|---|---|---|---|
| Clomazone (Clo) | Maize | Significant | Reduced plant height inhibition from 19.0% to 9.4%; reduced fresh weight inhibition from 29.9% to 7.2%; mitigated chlorophyll and carotenoid reduction. [1] |
| Thiencarbazone-methyl (TCM) | Maize | Effective | Protection correlated with enhanced herbicide metabolism; not effective in wheat, demonstrating species specificity. [3] |
| Nicosulfuron | Maize | Effective | Mitigated damage under adverse environmental conditions; enhanced herbicidal efficacy against weeds. [1] |
| Isoxaflutole | Maize | Effective | Effectively mitigated damage to maize. [1] |
| Fenpyrazone | Maize | Effective | Effectively mitigated damage to maize. [1] |
| Clodinafop-propargyl | Rice | Not Effective | Closely related safener metcamifen provided protection, but CSA did not, indicating subtle structure-activity relationships. [4] |
Recent research on clomazone residue mitigation in maize provides compelling quantitative evidence of this compound's protective effects. When applied alone, clomazone caused severe phytotoxicity, significantly inhibiting plant height (by 19.0%), fresh weight (by 29.9%), chlorophyll content (by 92.5%), and carotenoid levels (by 86.3%) compared to untreated controls. [1] The addition of CSA dramatically reduced this damage, with inhibitions of only 9.4% in plant height and 7.2% in fresh weight—representing protective efficiencies of approximately 50% and 76% for these growth parameters, respectively. [1]
At the biochemical level, the combination of CSA and clomazone reduced malondialdehyde (MDA) levels by 13.4%, increased superoxide dismutase (SOD) activity by 9.7%, and enhanced glutathione S-transferase (GST) activity by 26.7% compared to clomazone treatment alone. [1] Additionally, oxidized glutathione (GSSG) content was elevated by 31.3%, indicating enhanced engagement of the glutathione-mediated detoxification system. [1] These biochemical changes demonstrate this compound's ability to mitigate oxidative stress while simultaneously activating key herbicide detoxification pathways.
Quantitative reverse transcription PCR (qRT-PCR) analysis has revealed the molecular foundation for this compound's safening activity. In maize treated with CSA and clomazone, five P450 genes, nine GST genes, and two UGT genes were significantly upregulated compared to clomazone treatment alone. [1] The magnitude of induction varied substantially among genes, with some GST genes showing remarkable increases—GST25 and IN2-1 were upregulated by 238.82-fold and 143.50-fold, respectively. [1] Such profound changes in gene expression provide a molecular explanation for the accelerated herbicide metabolism observed in CSA-treated plants.
Evaluating the efficacy and mechanism of this compound requires systematic experimental approaches that assess physiological, biochemical, and molecular parameters. Standard protocols typically involve both seed treatment and soil application methods, with careful measurement of multiple response variables. [1]
A common methodology involves seed treatment through immersion of seeds in CSA solution (typically for 2 hours) followed by germination under controlled conditions. [1] Alternatively, soil supplementation with both CSA and the target herbicide can be used to simulate field application scenarios. For physiological assessments, researchers typically measure parameters including plant height, fresh weight, chlorophyll content (using spectrophotometric methods), and carotenoid levels at specified intervals after emergence. [1] These morphological and physiological measurements provide primary evidence of safener efficacy.
For biochemical analyses, the following protocols are standard:
The following diagram outlines a typical experimental workflow for evaluating safener activity:
> Experimental workflow for evaluating safener activity in plants.
Understanding the mechanism of this compound action requires advanced molecular biology approaches to profile gene expression and metabolic responses:
Gene Expression Analysis: Quantitative reverse transcription PCR (qRT-PCR) is the standard method for quantifying changes in detoxification gene expression. Protocols typically involve RNA extraction from treated plant tissues, cDNA synthesis, and amplification with gene-specific primers for P450, GST, and UGT genes. [1] Reference genes (e.g., actin, ubiquitin) are used for normalization, and expression fold-changes are calculated using the 2^(-ΔΔCt) method. [1]
Metabolite Profiling: Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is employed to track herbicide metabolism and identify specific metabolites. This approach can quantify the rate of herbicide degradation and the formation of conjugated products in CSA-treated versus control plants. [3]
Uptake and Distribution Studies: Investigating the absorption, translocation, and metabolism of CSA itself requires sophisticated analytical methods. Radiolabeled compounds or cold applications followed by LC-MS/MS analysis can track the safener's distribution and transformation in plant tissues over time. [3]
To investigate the crop specificity of this compound, comparative studies between responsive (e.g., maize) and non-responsive (e.g., wheat) species are essential. These experiments typically involve:
Such studies have revealed that the selective activity of CSA in maize but not wheat correlates with differential recognition and more rapid oxidative metabolism of the safener itself in maize, potentially involving specific cytochrome P450 enzymes such as CYP81A9. [3]
While comprehensive environmental fate data for this compound is limited in the public domain, recent monitoring studies have confirmed its presence in aquatic systems following agricultural use. A study conducted in the Midwestern United States detected this compound and its degradates in surface waters near cornfields where the compound had been applied. [5] The detection frequency and concentrations demonstrated a clear seasonal pattern, with peak levels occurring during the growing season when applications are most common.
Notably, the study identified two primary degradates of this compound:
Among these, N-cyclopropyl-4-sulfamoylbenzamide was the most frequently detected compound (56% of samples), followed by the parent this compound (25% of samples) and this compound desmethyl (19% of samples). [5] Maximum concentrations ranged from 22.0 to 5185.9 ng/L, indicating that the compound and its transformation products can reach microgram-per-liter levels in agricultural watersheds. [5] None of the target analytes were detected in groundwater samples, suggesting limited leaching potential under the studied conditions. [5]
Robust analytical methods have been developed for the trace-level quantification of this compound and its degradates in environmental matrices. The established protocol involves:
This method provides the sensitivity and selectivity necessary to detect these compounds at nanogram-per-liter levels in complex environmental matrices, enabling comprehensive monitoring of their environmental fate and transport.
This compound occupies a significant position in the rapidly expanding herbicide safeners market, which was valued at approximately $1.21 billion in 2024 and is projected to grow to $1.29 billion in 2025, representing a compound annual growth rate (CAGR) of 6.2%. [6] The broader market is expected to reach $1.74 billion by 2029, growing at a CAGR of 7.7%. [6] This growth is driven by increasing herbicide usage, emphasis on crop protection, management of weed resistance, expansion of agricultural production, and regulatory compliance requirements.
South America currently represents the largest regional market for herbicide safeners, reflecting the region's extensive agricultural production and adoption of modern crop protection technologies. [6] The market includes several established safeners such as benoxacor, furilazole, dichlormid, and isoxadifen, with this compound representing a more recent introduction with specific applications in maize and other cereals. [6]
This compound is commercially developed by Bayer CropScience AG and is typically formulated with specific herbicides such as thiencarbazone-methyl and tembotrione to provide crop safety in maize. [2] It is listed in the EU pesticide database and is authorized for use in several European countries, though its regulatory status varies globally. [2] As a safener rather than a plant protection product itself, this compound may be subject to different regulatory frameworks in some jurisdictions, which can affect its approval pathway and labeling requirements.
This compound represents a technologically advanced herbicide safener with demonstrated efficacy in protecting maize from multiple herbicide classes. Its mechanism of action involves the coordinated upregulation of key detoxification enzymes, including cytochrome P450s, glutathione S-transferases, and glycosyltransferases, coupled with enhancement of antioxidant defense systems. The compound's species specificity—effectively protecting maize but not wheat—underscores the importance of understanding crop-specific recognition and metabolic processes in safener development.
Cyprosulfamide (CSA) works primarily by inducing the expression of genes that code for key detoxification enzymes and by enhancing the activity of these enzymes. This accelerated metabolic process allows the crop plant to efficiently neutralize herbicide molecules, preventing them from reaching their target site and causing phytotoxicity [1] [2].
The table below summarizes the key detoxification enzymes and pathways activated by this compound:
| Detoxification Component | Specific Genes/Enzymes Affected | Observed Effect/Change |
|---|---|---|
| Cytochrome P450 (P450) | CYP72A5, CYP81A4, CYP81Q32, CYP81A9, CYP81A36 [1] |
Significant upregulation (up to 25.67-fold increase in gene expression) [1]. |
| Glutathione S-transferase (GST) | GST30, GST31, GSTIV, GSTVI, GST21, GST7, GST37, GST25, IN2-1 [1] |
Significant upregulation (up to 238.82-fold increase) & 26.7% increase in enzyme activity [1]. |
| UDP-glycosyltransferase (UGT) | UGT76C2, UGT83A1 [1] |
Significant upregulation (up to 143.50-fold increase) [1]. |
| Antioxidant System | Superoxide Dismutase (SOD), Glutathione (GSSG) [1] | 9.7% increase in SOD activity; 31.3% increase in GSSG content [1]. |
This orchestrated gene upregulation leads to a faster metabolic conversion of the herbicide into non-toxic compounds that are safely stored or eliminated by the plant [2].
Research indicates that the protective effect of this compound may extend beyond herbicide safening to include enhanced tolerance to abiotic stresses like salinity.
The understanding of this compound's mechanism is supported by detailed laboratory studies.
To assess the protective effects of CSA against the herbicide clomazone, researchers measured key physiological and biochemical indicators in maize seedlings [1].
Key Measured Indicators:
The following workflow outlines the experimental design used to generate this data:
Experimental workflow for assessing this compound's protective effects in maize [1].
To investigate the mechanism at the genetic level, researchers used quantitative real-time PCR (qRT-PCR) to analyze the expression of detoxification-related genes [1].
Key Steps:
For research purposes, the basic identity and properties of this compound are as follows:
| Property | Description |
|---|---|
| IUPAC Name | N-[4-(cyclopropylcarbamoyl)phenylsulfonyl]-2-methoxybenzamide [4] |
| CAS Registry Number | 221667-31-8 [4] [5] [6] |
| Molecular Formula | C₁₈H₁₈N₂O₅S [4] [6] |
| Molecular Mass | 374.41 g/mol [4] [6] |
| Chemical Structure | A sulfonylcarboxamide compound [4] |
| Melting Point | 216 - 217 °C [6] |
| Mode of Action | Herbicide safener; accelerates herbicide detoxification [4] |
The table below summarizes the key identifiers and available physicochemical data for this compound.
| Property | Value / Description |
|---|---|
| IUPAC Name | N-[4-(cyclopropylcarbamoyl)phenylsulfonyl]-2-methoxybenzamide [1] |
| CAS Number | 221667-31-8 [1] [2] |
| Molecular Formula | C₁₈H₁₈N₂O₅S [1] [2] |
| Molecular Weight | 374.41 g/mol [1] [2] |
| Melting Point | 216 - 217 °C [2] |
| Log P | 3.75260 (Data likely from a computational model) [2] |
| PSA | 113.44000 [2] |
A detailed search reveals a significant lack of experimental data and methodology for determining this compound's log Kow.
The following diagram outlines a standard experimental workflow you could employ to determine the log Kow of this compound, based on established OECD Guidelines for the Testing of Chemicals (e.g., OECD 107).
Standard experimental workflow for determining the octanol-water partition coefficient (Log P) of a compound like this compound, based on the shake-flask method.
The core technical parameter you requested, the experimentally determined octanol-water partition coefficient (log Kow) for this compound, is not available in the public domain. The provided Log P value is a computational estimate and should be used with caution.
For rigorous research or regulatory purposes, I would recommend:
The table below summarizes the fundamental chemical and physical properties of cyprosulfamide identified in the search results.
| Property | Value / Description | Source |
|---|---|---|
| IUPAC Name | N-[4-(cyclopropylcarbamoyl)phenylsulfonyl]-o-anisamide | [1] |
| CAS Registry Number | 221667-31-8 | [1] [2] |
| Molecular Formula | C₁₈H₁₈N₂O₅S | [1] [2] |
| Molecular Weight | 374.41 g/mol | [1] [2] |
| Melting Point | 216 - 217 °C | [2] |
| Log P (log Kow) | 3.75260 (predicted) | [2] |
| Mode of Action | Herbicide safener; accelerates the herbicide detoxification process in crops | [1] |
A 2021 U.S. Geological Survey (USGS) study provides the most concrete evidence of this compound's environmental transport, detecting it and its degradates in surface waters.
The following table outlines the findings from the USGS study on water samples from the Midwestern United States [3].
| Analyte | Detection Frequency in Surface Water (N=34) | Maximum Concentration (ng/L) |
|---|---|---|
| This compound (Parent) | 25% | 22.0 |
| This compound desmethyl (a degradate) | 19% | Information missing |
| N-cyclopropyl-4-sulfamoylbenzamide (a degradate) | 56% | 5185.9 |
| All Analytes in Groundwater | 0% (Not Detected) | Not Detected |
The USGS study used the following methodology for water analysis [3]:
Recent research has started to elucidate the biochemical mechanism through which this compound acts as a safener. A 2024 study investigated its role in alleviating clomazone herbicide phytotoxicity in maize, summarized in the diagram below.
Mechanism of this compound in mitigating herbicide phytotoxicity in maize.
The search results consistently highlight a significant lack of public data on this compound's environmental fate. Key parameters for a full risk assessment are missing [1]:
The table below summarizes the key identified properties of cyprosulfamide that are relevant to its behavior in the environment [1] [2] [3].
| Property | Value / Description |
|---|---|
| IUPAC Name | N-[4-(cyclopropylcarbamoyl)phenylsulfonyl]-o-anisamide [1] |
| CAS RN | 221667-31-8 [1] [2] |
| Molecular Formula | C₁₈H₁₈N₂O₅S [1] [2] |
| Molecular Mass | 374.41 g/mol [1] [2] |
| Melting Point | 216 - 217 °C [2] |
| Herbicide Safener Use | Used with herbicides like thiencarbazone-methyl and tembotrione to protect crops [1]. |
| Mode of Action | Accelerates the herbicide detoxification process in crops [1]. |
| Ecotoxicity | Generally low ecotoxicity. Acute 96h LC₅₀ for fish (Cyprinodon variegatus) > 106 mg/L [1]. |
| Environmental Fate Data | Noted as lacking; "Little information related to its environmental fate is available" [1]. |
In the absence of a direct method, you can design a sorption-desorption study based on standardized guidelines for pesticides in soil. The core of this methodology involves a batch equilibrium experiment.
The following diagram outlines the conceptual workflow for such a study, from soil characterization to data analysis.
Conceptual workflow for a this compound sorption-desorption study in soil
Key Experimental Considerations:
Currently, specific data on the sorption and desorption of this compound in soil is a significant knowledge gap. While its low ecotoxicity suggests it may not be a high-risk compound, its environmental fate cannot be predicted without understanding its interaction with soil components.
Your research in this area would be highly valuable. Focusing on the experimental framework above, particularly how sorption varies with soil organic carbon and pH, will provide critical data for assessing the mobility and persistence of this compound in the environment.
This compound is primarily used as a herbicide safener, often applied to protect crops like maize from herbicide injury [1] [2]. The available data on its ecotoxicity is limited, but here is a summary of the key information:
| Property | Details |
|---|---|
| Chemical Name | N-[4-(cyclopropylcarbamoyl)phenylsulfonyl]-2-methoxybenzamide [1] |
| Primary Use | Herbicide safener (used with thiencarbazone-methyl, tembotrione, clomazone) [1] [2] |
| Mode of Action | Accelerates the herbicide detoxification process in crops [1] |
| Acute Toxicity to Aquatic Organisms | Low (e.g., LC₅₀ for fish Cyprinodon variegatus > 106 mg/L) [1] |
| Data Gap | No specific toxicity data for Daphnia magna was found in the search results. |
While direct data on this compound is unavailable, established and standardized protocols exist for assessing chemical toxicity in Daphnia magna. The following workflow outlines the general process for conducting both acute and advanced toxicity tests.
Figure 1: Workflow for Daphnia magna toxicity testing, showing acute and advanced protocols.
The core of a standard acute test is the OECD Guideline 202 [3]. Here are the detailed methodologies for key experiments:
Standard immobilization tests can miss subtler, sublethal effects. More sensitive behavioral and physiological endpoints are increasingly used in research [4] [5] [6].
Given the lack of direct data, here is a suggested approach for investigating the toxicity of this compound to Daphnia magna:
This compound is a herbicide safener used to protect crops like maize from herbicide injury [1] [2]. The table below summarizes its known identifiers and available physicochemical data.
| Property Category | Details |
|---|---|
| IUPAC Name | N-[4-(cyclopropylcarbamoyl)phenylsulfonyl]-2-methoxybenzamide [1] |
| CAS Registry Number | 221667-31-8 [1] [3] [4] |
| Molecular Formula | C₁₈H₁₈N₂O₅S [1] [3] |
| Molecular Mass | 374.41 g/mol [1] [3] |
| Melting Point | 216 - 217 °C [3] |
| Water Solubility (20°C, pH 7) | Data Not Available [1] |
| Octanol-Water Partition Coefficient (log P) | Data Not Available [1] |
| Vapour Pressure (20°C) | Data Not Available [1] |
The lack of public data means you may need to generate this data through experimental work. Here is a proposed workflow for determining these key parameters, which you can adapt using your laboratory's standard protocols.
You can approach filling the data gaps with the following procedures:
Water Solubility Determination: The shake-flask method followed by HPLC is a standard approach [4].
Mobility in Water (Soil-Water Partitioning): Mobility is typically predicted by the soil adsorption coefficient.
1. Core Function and Principle Cyprosulfamide (CSA) is a herbicide safener developed by Bayer CropScience. It protects maize crops from phytotoxicity caused by herbicide residues, such as clomazone (Clo), in the soil without reducing herbicidal efficacy against target weeds [1]. Its primary role is to induce the maize's own metabolic detoxification systems, enhancing the breakdown of the herbicide before it can cause damage to the crop [2] [1].
2. Application Scope and Timing Research indicates that CSA is effective as a seed treatment when used in conjunction with soil-applied herbicides [2] [1]. It can also be applied post-emergence, but seed treatment allows for targeted crop protection [3]. Studies have shown efficacy in mitigating damage from herbicides like clomazone [2] [1] [4] and isoxaflutole [3].
3. Detailed Experimental Protocol for Seed Treatment
The following methodology is adapted from a 2024 study investigating CSA's mitigation of clomazone residue damage [2] [1].
Materials Preparation:
Seed Treatment Procedure:
Key Considerations:
The protective effect of CSA is quantifiable across physiological, biochemical, and molecular levels. The tables below summarize key data from a study where maize seeds were treated with CSA and then grown in soil with clomazone residues [2] [1] [4].
Table 1: CSA Effects on Maize Growth and Physiology under Clomazone Stress
| Physiological Indicator | Clomazone (Clo) Alone (% Reduction vs. Control) | CSA + Clomazone (% Reduction vs. Control) | Mitigation Effect of CSA |
|---|---|---|---|
| Plant Height | 19.0% | 9.4% | Reduced inhibition by ~50% |
| Plant Fresh Weight | 29.9% | 7.2% | Reduced inhibition by ~76% |
| Chlorophyll Content | 92.5% | 35.7% | Reduced loss by ~61% |
| Carotenoid Content | 86.3% | 21.8% | Reduced loss by ~75% |
Table 2: CSA Effects on Oxidative Stress and Detoxification Enzymes
| Biochemical Indicator | Effect of CSA + Clo vs. Clo Alone |
|---|---|
| Malondialdehyde (MDA) Level | Reduced by 13.4% |
| Superoxide Dismutase (SOD) Activity | Increased by 9.7% |
| Glutathione S-transferase (GST) Activity | Increased by 26.7% |
| Oxidized Glutathione (GSSG) Content | Increased by 31.3% |
Table 3: Fold-Increase in Detoxification Gene Expression (CSA+Clo vs. Clo)
| Gene Category | Gene Examples | Fold Increase |
|---|---|---|
| Cytochrome P450 (P450) | CYP81A9, CYP81A36 | 10.56, 25.67 |
| Glutathione S-transferase (GST) | GST31, GST7, GST37 | 10.27, 16.70, 46.92 |
| UDP-glycosyltransferase (UGT) | UGT76C2, UGT83A1 | 238.82, 143.50 |
CSA protects maize by pre-activating multiple detoxification pathways. The following diagram illustrates this coordinated mechanism.
Diagram 1: Mechanism of this compound-mediated Herbicide Detoxification in Maize. CSA seed treatment pre-actives cellular defense systems. When the herbicide enters the plant, enhanced Phase I (P450) and Phase II (GST, UGT) enzymes rapidly metabolize and neutralize it. Simultaneously, the boosted antioxidant system mitigates secondary oxidative damage, collectively ensuring normal crop growth.
The evidence demonstrates that this compound seed treatment is a highly effective strategy for safeguarding maize against herbicide residue injury.
Clomazone (Clo) is a widely used herbicide that can persist in soil, with a half-life ranging from 15 to 157 days, leading to potential phytotoxic damage to subsequent crops like maize. Injury symptoms include severe foliar bleaching, reduced plant height, and decreased yields. Cyprosulfamide (CSA), a herbicide safener, has been demonstrated to effectively protect maize seedlings from this residual damage by upregulating key detoxification pathways and enhancing antioxidant activity [1] [2].
The protective efficacy of CSA is summarized in the following tables, which quantify its impact on physiological parameters, oxidative stress markers, and gene expression.
Table 1: Effect of CSA on Clomazone-Induced Physiological Damage in Maize Seedlings [1] [2]
| Physiological Parameter | Clo Only (% Reduction vs. CK) | CSA + Clo (% Reduction vs. CK) | Mitigation by CSA |
|---|---|---|---|
| Plant Height | 19.0% | 9.4% | Significant |
| Fresh Weight | 29.9% | 7.2% | Significant |
| Chlorophyll Content | 92.5% | 35.7% | Very Significant |
| Carotenoid Levels | 86.3% | 21.8% | Very Significant |
Table 2: Effect of CSA on Oxidative Stress and Detoxification Enzyme Activity [1] [2]
| Biochemical Marker / Enzyme | Change with Clo Only (vs. CK) | Change with CSA + Clo (vs. Clo Only) |
|---|---|---|
| Malondialdehyde (MDA) Content | Increased | Reduced by 13.4% |
| Superoxide Dismutase (SOD) Activity | Decreased | Increased by 9.7% |
| Glutathione S-transferase (GST) Activity | Decreased | Increased by 26.7% |
| Oxidized Glutathione (GSSG) Content | Decreased | Increased by 31.3% |
Table 3: Fold-Increase in Detoxification Gene Expression (CSA+Clo vs. Clo Only) [1] [2]
| Gene Category | Specific Genes | Fold Increase |
|---|---|---|
| P450 Genes | CYP72A5, CYP81A4, CYP81Q32, CYP81A9, CYP81A36 | 6.74 - 25.67 |
| GST Genes | GST30, GST31, GSTIV, GSTVI, GST21, GST7, GST37, GST25, IN2-1 | 4.98 - 46.92 |
| UGT Genes | UGT76C2, UGT83A1 | 238.82 - 143.50 |
The following workflow outlines the key stages of the seed treatment and evaluation process:
The protective mechanism of this compound can be visualized as a coordinated multi-pathway response, as illustrated in the following diagram:
As shown in the diagram, CSA functions through a multi-faceted mechanism [1] [2] [3]:
The table below summarizes a specific and effective protocol for applying this compound as a seed treatment to safeguard maize from clomazone residue injury [1] [2].
| Parameter | Specification |
|---|---|
| Target Crop | Maize (Zea mays L.) |
| Herbicide Protected Against | Clomazone (Clo) |
| Application Method | Seed treatment (immersion) |
| CSA Purity | 94% [1] [2] |
| CSA Working Concentration | 120 µM (approx. 45 mg/L) immersion solution [1] [2] |
| Treatment Duration | Immerse pre-germinated seeds for 2 hours [1] [2] |
| Key Protective Mechanism | Upregulation of detoxification genes (P450s, GSTs, UGTs) and enhancement of antioxidant enzyme activity [1] [3] [2] |
Following the above protocol, the application of this compound has demonstrated significant efficacy in mitigating clomazone-induced damage. The protective effects are quantifiable across physiological, biochemical, and molecular levels.
The table below compares key metrics of maize seedlings treated with clomazone (Clo) alone versus those protected with this compound (CSA+Clo), showing CSA's significant protective effect [1] [2].
| Measured Parameter | Reduction vs. Control (Clo alone) | Reduction vs. Control (CSA+Clo) |
|---|---|---|
| Plant Height | 19.0% | 9.4% |
| Plant Fresh Weight | 29.9% | 7.2% |
| Chlorophyll Content | 92.5% | 35.7% |
| Carotenoid Content | 86.3% | 21.8% |
| --- | --- | --- |
| Malondialdehyde (MDA) Level | Data not available for baseline | 13.4% lower than Clo alone |
| Superoxide Dismutase (SOD) Activity | Data not available for baseline | 9.7% higher than Clo alone |
| Glutathione S-transferase (GST) Activity | Data not available for baseline | 26.7% higher than Clo alone |
This compound works by upregulating genes involved in the xenobiotic detoxification pathway. The table below shows the fold-increase in gene expression observed in the CSA+Clo treatment compared to the Clo-only treatment [1] [2].
| Gene Category | Gene Name | Fold Increase (CSA+Clo vs. Clo) |
|---|---|---|
| Cytochrome P450 (CYP) | CYP72A5 | 6.74 |
| CYP81A4 | 10.27 | |
| CYP81Q32 | 4.98 | |
| CYP81A9 | 10.56 | |
| CYP81A36 | 25.67 | |
| Glutathione S-transferase (GST) | GST30 | 16.70 |
| GST31 | 46.92 | |
| GSTIV | 7.53 | |
| GSTVI | 5.10 | |
| GST21 | 238.82 | |
| GST7 | 143.50 | |
| GST37 | 4.58 | |
| GST25 | 31.51 | |
| IN2-1 | 39.30 | |
| UDP-glycosyltransferase (UGT) | UGT76C2 | 4.20 |
| UGT83A1 | 10.47 |
This compound protects maize through a coordinated mechanism that enhances the plant's innate detoxification systems. The following diagram illustrates this sequential workflow.
For researchers aiming to replicate or build upon these findings, here is a detailed breakdown of the methodology.
1. Plant Material Preparation
2. This compound Seed Treatment
3. Herbicide Application & Plant Cultivation
4. Data Collection and Analysis
Isoxaflutole is a selective systemic herbicide that belongs to the isoxazole chemical class and functions as a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This inhibition disrupts carotenoid biosynthesis in susceptible plants, leading to chlorophyll degradation and eventual plant death. As a pre-emergent herbicide, it controls both broadleaf and grass weeds in field corn and soybean, demonstrating particular efficacy against weeds that have developed resistance to other herbicide classes such as glyphosate and atrazine. Following the ban of atrazine in many regions, isoxaflutole has emerged as a primary replacement active ingredient, leading to increased environmental loading and the need for careful application management [1].
Cyprosulfamide represents the first safener in the acylsulfonamide class, developed specifically to protect crops from herbicide injury. This safener operates systemically within plants through both soil and foliar uptake, where it enhances metabolic activity to rapidly degrade herbicidal compounds before they can cause phytotoxic effects. The strategic combination of isoxaflutole with this compound allows for enhanced application flexibility across various soil types and environmental conditions while minimizing injury to corn and soybean crops. This combination has proven particularly valuable in integrated weed management programs targeting herbicide-resistant weeds [2] [3].
Table 1: Commercial Formulations Containing Isoxaflutole and this compound
| Formulation Name | Active Ingredients | Concentration | Safener/Additives | Target Crops |
|---|---|---|---|---|
| Merlin Flexx | Isoxaflutole | Not specified | This compound + 1,2-benzisothiazol-3(2H)-one | Field corn, Soybean |
| Merlin WG75 | Isoxaflutole | Not specified | This compound + 1,2-benzisothiazol-3(2H)-one | Field corn, Soybean |
Table 2: Application Timing and Method Guidelines
| Application Parameter | Specifications | Notes |
|---|---|---|
| Application Window | Pre-emergence to early post-emergence | This compound extends application window by 8-12 days |
| Growth Stage | BBCH 00-13 (from germination to 3-leaf stage) | Critical for optimal safener activity |
| Application Method | Spray formulations | Soil and foliar uptake both contribute to safener activity |
The synergistic relationship between isoxaflutole and this compound represents an advanced approach to selective weed control. Isoxaflutole undergoes rapid transformation in plants and soil to its active metabolite diketonitrile (DKN), which inhibits HPPD enzymes. Further degradation produces a non-biologically active benzoic acid metabolite. When used at high concentrations without safener protection, isoxaflutole can overwhelm crop metabolic pathways, resulting in significant injury to corn or soybean [2].
This compound systemically enhances the plant's metabolic capabilities through multiple mechanisms:
Research has demonstrated that the mixture of isoxaflutole with this compound and the antimicrobial agent 1,2-benzisothiazol-3(2H)-one exhibits reduced toxicity (EC50 = 2.81 ± 0.22 mg/L) compared to isoxaflutole alone (EC50 = 0.02 ± 0.00 mg/L) on non-target organisms such as algae, indicating an important safety margin for aquatic environments [1].
Purpose: This protocol evaluates the ecotoxicological effects of isoxaflutole, this compound, and their formulations on the green algae Raphidocelis subcapitata using growth inhibition assays.
Materials and Reagents:
Procedure:
Notes: The fluorescence-based Rfd* endpoint has been identified as the most sensitive indicator of herbicide stress, providing earlier detection of physiological impacts than traditional biomass measurements [1].
Purpose: To quantify the upregulation of detoxification genes in maize following this compound treatment using qRT-PCR.
Materials and Reagents:
Procedure:
Target Genes:
Validation: Studies have shown that this compound pre-treatment can upregulate these detoxification genes by 4.98 to 238.82-fold compared to herbicide treatment alone, significantly enhancing metabolic detoxification capacity [4].
The protective activity of this compound involves multiple biochemical pathways that work synergistically to enhance herbicide metabolism and reduce oxidative stress in crops. The following diagram illustrates the key metabolic and enzymatic pathways involved:
Diagram 1: Metabolic pathway of this compound-mediated herbicide detoxification in crops. CSA induces multiple detoxification phases that enhance herbicide metabolism and reduce oxidative damage.
The molecular mechanism of this compound protection involves multi-level activation of the plant's defense systems:
Phase I Metabolism: this compound upregulates cytochrome P450 enzymes (CYP72A5, CYP81A4, CYP81Q32, CYP81A9, CYP81A36), which perform initial oxidation reactions that functionalize herbicide molecules for subsequent conjugation [4].
Phase II Conjugation: The safener induces glutathione S-transferases (GSTs including GST30, GST31, GSTIV, and others) that catalyze the conjugation of glutathione to herbicide molecules, creating water-soluble complexes. Studies show GST activity increases by up to 26.7% following this compound treatment [4].
Phase III Transport: UDP-glycosyltransferases (UGT76C2, UGT83A1) are upregulated, facilitating the glycosylation of herbicide conjugates for compartmentalization in vacuoles or apoplast [4].
Antioxidant System Activation: this compound enhances the activity of antioxidant enzymes including superoxide dismutase (SOD, increased by 9.7%) and reduces malondialdehyde (MDA) levels by 13.4%, indicating reduced oxidative membrane damage [4].
Table 3: Environmental Properties and Ecotoxicological Parameters
| Parameter | This compound | Isoxaflutole | Notes |
|---|---|---|---|
| Water Solubility | High (based on log Kow 0.55) | Moderate | This compound is highly mobile in aquatic environments |
| Octanol-Water Partition Coefficient (log Kow) | 0.55 | Not specified | Indicates low soil adsorption potential |
| Soil Sorption | Governed by soil pH | DT50 0.5-14 days | Higher sorption in acidic soils |
| Half-life in Water | Not specified | 18 days | Reduced by additives in formulation |
| Surface Water Detection | 25% of samples (0.022-5.186 mg/L) | Detected as emerging contaminant | Highest concentrations during growing season |
| Algal Toxicity (EC50) | Component of mixture (2.81 ± 0.22 mg/L) | 0.02 ± 0.00 mg/L (alone) | Mixture less toxic than isoxaflutole alone |
This compound demonstrates a favorable ecotoxicological profile based on current research:
Aquatic Toxicity: Testing on Daphnia magna revealed no acute lethal toxicity at environmentally relevant concentrations. Chronic exposure studies showed no significant differences in growth and survival between treated and control groups, suggesting low risk to aquatic invertebrates [3].
Algal Toxicity: While isoxaflutole alone exhibits high toxicity to algae (EC50 = 0.02 ± 0.00 mg/L), the combination with this compound and antimicrobial agents shows significantly reduced toxicity (EC50 = 2.81 ± 0.22 mg/L), indicating that the formulated product presents lower environmental risk [1].
Soil Mobility: this compound's low log Kow value (0.55) predicts high mobility in soil and aquatic environments. This is confirmed by detection in surface waters in agricultural regions at concentrations up to 5.186 μg/L. Soil sorption is pH-dependent, with higher adsorption occurring in acidic soils [3].
Transformation Products: this compound metabolites (desmethyl derivative and N-cyclopropyl-4-sulfamoylbenzamide) have been detected in surface waters with the latter found in 56% of samples from agricultural regions, indicating persistent but not accumulative environmental presence [1].
The regulatory landscape for isoxaflutole has evolved significantly in recent years. The European Food Safety Authority (EFSA) has proposed classifying isoxaflutole as carcinogenic category 2 and toxic for reproduction category 2. A critical area of concern has been identified regarding potential endocrine disrupting properties according to Annex II, Point 3.6.5 of Regulation (EC) No 1107/2009. Despite these concerns, isoxaflutole remains approved in the European Union until 2034, with Sweden acting as the rapporteur Member State [5].
The necessity of isoxaflutole for controlling serious plant health dangers has been evaluated under Article 4(7) of Regulation (EC) No 1107/2009. Assessments across multiple Member States concluded that:
While a wide range of non-chemical methods are available (up to eight different methods for weed control in maize), these often do not provide the same efficacy as chemical methods or face economic limitations. Integrated approaches combining both chemical and non-chemical methods are frequently possible and recommended [5].
The combination of isoxaflutole with this compound represents a sophisticated approach to modern weed management that balances efficacy with crop safety. The application protocols outlined in this document provide researchers with standardized methods for evaluating and implementing this herbicide-safener combination in various agricultural contexts.
Key findings from current research indicate that this compound significantly enhances the metabolic detoxification of isoxaflutole in crops through upregulation of essential enzyme systems including cytochrome P450s, GSTs, and UGTs. This coordinated gene expression response reduces herbicide-induced oxidative stress and allows for more flexible application timing, extending the window for effective weed control by 8-12 days in some cases.
Future research should focus on elucidating the precise molecular mechanisms of safener action, including transcription factors and signaling pathways involved in detoxification gene regulation. Additional studies are needed to assess long-term environmental impacts and potential for weed resistance development, particularly as HPPD inhibitors face increasing selection pressure. The development of precision application technologies that optimize herbicide-safener ratios based on specific environmental conditions represents another promising research direction that could further enhance the sustainability profile of this effective weed management system.
The strategic partnership between thiencarbazone-methyl (TCM) and cyprosulfamide (CSA) represents a significant advancement in selective herbicide technology for modern agriculture. This combination integrates the effective weed control properties of TCM, a herbicide from the sulfonylaminocarbonyl-triazolinone chemical class, with the protective safening activity of CSA, which selectively enhances crop tolerance. The development of this herbicide-safener system addresses a fundamental challenge in chemical weed management: achieving effective control of problematic weeds while maintaining the safety of valuable cereal crops, particularly corn. This combination enables the use of an otherwise broadly effective herbicide in sensitive crops through selective metabolic enhancement, allowing growers to combat resistant weed populations while minimizing crop injury concerns.
The commercial introduction of this combination has expanded the tools available for integrated weed management programs, especially in corn production systems where selective weed control is economically critical. The scientific foundation for this partnership rests on the differential metabolism of both components between crop and weed species, creating a window of selectivity that can be exploited for agricultural benefit. These application notes provide researchers and development professionals with comprehensive technical information, experimental protocols, and mechanistic insights to support the appropriate use and further investigation of this herbicide-safener combination.
Thiencarbazone-methyl is a selective systemic herbicide belonging to the sulfonylaminocarbonyl-triazolinones chemical class. The compound is characterized by its broad-spectrum activity against numerous grass and broadleaf weeds, primarily through inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. The chemical structure of TCM features a thienyl-sulfonylaminocarbonyl backbone combined with triazolinone heterocycles, which contributes to its biological activity and selective properties. TCM is typically applied at relatively low use rates compared to older herbicide chemistries, aligning with modern trends toward reduced environmental loading of active ingredients while maintaining efficacy.
This compound is classified as a safener (also termed antidote or protector) rather than a herbicide, with its primary function being the selective enhancement of crop tolerance to certain herbicides, particularly TCM. Chemically, CSA is a sulfonylcarboxamide compound with the IUPAC name N-[4-(cyclopropylcarbamoyl)phenylsulfonyl]-o-anisamide and molecular formula C₁₈H₁₈N₂O₅S, corresponding to a molecular mass of 374.41 g/mol [1]. The compound exists as a solid at room temperature and features structural elements that facilitate its biological activity, including a cyclopropylcarbamoyl moiety and methoxybenzamide group. CSA's safening activity is mediated through the acceleration of herbicide detoxification processes in protected crops, specifically through the induction or enhancement of metabolic enzymes that rapidly convert the herbicide to non-phytotoxic forms before it can reach its target site in sufficient quantities to cause injury.
Table 1: Physicochemical Properties of Thiencarbazone-methyl and this compound
| Property | Thiencarbazone-methyl | This compound |
|---|---|---|
| Chemical Class | Sulfonylaminocarbonyl-triazolinone | Sulfonylcarboxamide |
| Primary Activity | Herbicide (ALS inhibitor) | Safener |
| Molecular Formula | Information limited in search results | C₁₈H₁₈N₂O₅S |
| Molecular Weight | Information limited in search results | 374.41 g/mol |
| CAS Registry Number | Information limited in search results | 221667-31-8 |
| Mode of Action | Inhibition of acetolactate synthase (ALS) | Acceleration of herbicide detoxification |
The primary mechanism of action of thiencarbazone-methyl involves the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS). This enzyme catalyzes the first common step in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. By competitively inhibiting ALS, TCM disrupts protein synthesis and cell division in susceptible plants, leading to the cessation of growth and eventual plant death. The herbicide is absorbed primarily through foliage and roots and is translocated throughout the plant via the xylem and phloem systems. The selective activity of TCM between crops and weeds is determined by differential metabolism rates, with tolerant species able to rapidly detoxify the herbicide before it reaches inhibitory concentrations at the target site.
This compound functions as a safener through the selective enhancement of herbicide metabolic detoxification pathways in protected crops. Research has demonstrated that CSA protects maize, but not wheat, from injury caused by thiencarbazone-methyl, and this protection correlates with selectively enhanced detoxification of the herbicide in maize [2]. The safener undergoes more rapid metabolism in maize compared to wheat, with the formation of specific hydroxylated metabolites. Studies utilizing the nsf1 mutant sweetcorn line have revealed that the hydroxylation of CSA is partially mediated by the cytochrome P450 enzyme CYP81A9 [2]. Interestingly, while this oxidative metabolism correlates with safening activity, the primary metabolites of CSA themselves are inactive as safeners, suggesting that the parent CSA molecule is responsible for initiating the protective response.
The current model suggests that CSA is recognized by specific receptor systems in maize (but not in wheat), triggering a signaling cascade that results in the upregulation of herbicide detoxifying enzymes, including cytochrome P450 monooxygenases, glutathione S-transferases, and glycosyltransferases. These enhanced metabolic pathways rapidly convert TCM to non-phytotoxic metabolites before it can inhibit ALS activity. The subsequent oxidative metabolism of CSA then leads to its inactivation, demonstrating that cytochrome P450s regulate the activity of safeners as well as herbicides, creating a complex regulatory network that determines ultimate crop selectivity [2].
Figure 1: Mechanism of this compound Safening Activity in Maize. CSA is recognized in maize cells, triggering signal transduction that activates detoxification genes, resulting in production of metabolic enzymes that enhance TCM detoxification, ultimately providing crop safety.
The simultaneous determination of thiencarbazone-methyl and this compound residues in corn matrices requires careful sample preparation to ensure accurate quantification. The following protocol has been adapted from published methodologies for residue analysis in corn grain and corn green mass [3] [4]:
Sample Homogenization: Representative samples of corn grain or green plant material should be thoroughly homogenized using appropriate laboratory milling or grinding equipment to achieve consistent particle size distribution.
Extraction Procedure: Accurately weigh 10.0 g of homogenized sample into a suitable extraction vessel. Add 50 mL of chloroform and 20 mL of appropriate aqueous buffer (pH optimized based on target analytes). The extraction should be performed using mechanical shaking for 30 minutes at room temperature (20 ± 1°C) to ensure efficient partitioning of analytes between organic and aqueous phases.
Phase Separation and Recovery: After extraction, allow the phases to separate completely. Carefully collect the chloroform phase containing the target analytes. The aqueous phase may be re-extracted with an additional portion of chloroform if necessary to improve recovery.
Cleanup and Concentration: The combined chloroform extracts may require cleanup using appropriate solid-phase extraction (SPE) cartridges if matrix interference is observed. Gently evaporate the chloroform extract to near dryness under a stream of nitrogen at ambient temperature and reconstitute in a suitable solvent compatible with the subsequent chromatographic analysis.
The quantitative determination of thiencarbazone-methyl and this compound can be achieved using reversed-phase high-performance liquid chromatography (HPLC) with appropriate detection methods [3] [4]:
Chromatographic System: Utilize an HPLC system equipped with a reversed-phase C18 column (250 mm × 4.6 mm, 5 μm particle size or equivalent) maintained at constant temperature (e.g., 30°C).
Mobile Phase: Employ a gradient elution program with mobile phase A (aqueous component, e.g., 0.1% formic acid in water) and mobile phase B (organic component, e.g., acetonitrile or methanol). A typical gradient might start at 30% B, increasing to 80% B over 15-20 minutes, followed by column re-equilibration.
Detection: Detection can be accomplished using UV absorbance at appropriate wavelengths or mass spectrometric detection for enhanced specificity and sensitivity. For MS detection, multiple reaction monitoring (MRM) transitions should be optimized for each analyte.
Quantification: Prepare matrix-matched calibration standards covering the expected concentration range of samples. The recovery rates for this method typically range from 72-88% for both analytes across different corn matrices [4], with limits of quantification sufficient to determine concentrations at or below the maximum residue limits established for corn.
Table 2: Analytical Performance Characteristics for Residue Determination in Corn Matrices
| Parameter | Thiencarbazone-methyl | This compound |
|---|---|---|
| Extraction Efficiency | 72-88% | 72-88% |
| Linearity Range | Information limited in search results | Information limited in search results |
| Limit of Quantification | Meets regulatory MRL requirements | Meets regulatory MRL requirements |
| Precision (RSD) | Information limited in search results | Information limited in search results |
| Key Method Considerations | pH-dependent extraction optimization | pH-dependent extraction optimization |
The combination of thiencarbazone-methyl and this compound has been developed primarily for use in corn (maize) production systems, providing both pre-emergence and early post-emergence weed control. Application should be timed to coincide with early weed growth stages for optimal efficacy while maintaining crop safety. The following guidelines are compiled from patent literature and research studies [5] [2]:
Application Timing: Apply pre-emergence to early post-emergence (up to 4-leaf stage of corn). Post-emergence applications should target weeds at their most susceptible growth stages, typically from germination through the 2-4 leaf stage for annual grasses and small-seeded broadleaf weeds.
Application Method: Use standard ground application equipment with flat-fan nozzles calibrated to deliver the appropriate spray volume. Carrier volumes of 200-300 L/ha are typically recommended for adequate coverage.
Environmental Considerations: Applications should be made under conditions that minimize drift to sensitive non-target areas. Soil moisture is important for optimal pre-emergence activity, as it facilitates herbicide mobilization into the weed germination zone.
The combination of thiencarbazone-methyl with this compound is often further combined with other herbicide active ingredients to broaden the spectrum of weed control and address resistance management concerns. The specific use rates may vary according to local regulations, soil characteristics, and target weed spectrum.
Table 3: Typical Application Rates for Thiencarbazone-methyl and this compound in Corn
| Application Scenario | Thiencarbazone-methyl Rate (g a.i./ha) | This compound Rate (g a.i./ha) | Additional Components |
|---|---|---|---|
| Pre-emergence in Corn | Information limited in search results | Information limited in search results | Often combined with isoxaflutole or other herbicides |
| Post-emergence in Corn | Information limited in search results | Information limited in search results | Sometimes combined with other post-emergence herbicides |
| Weed Resistance Management | Lower rates may be used in combination with other modes of action | Proportional to TCM rate | Multiple herbicide sites of action recommended |
While comprehensive environmental fate data for this compound are limited in the available search results, the compound is recognized as a safener with specific application patterns that typically result in lower environmental loading compared to herbicides. The environmental fate profile suggests that CSA presents minimal environmental concerns when used according to label directions [1]. Key aspects of its environmental behavior include:
Soil Interactions: this compound is expected to undergo microbial degradation in soil, with the rate dependent on soil characteristics, moisture, and temperature conditions. The compound is a solid at room temperature with relatively low volatility, suggesting minimal losses through volatilization after application.
Mobility Potential: The physicochemical properties of CSA will influence its mobility in soil environments and potential for movement to groundwater. While specific data on sorption coefficients (Koc) are not provided in the available resources, the structural features suggest moderate soil binding capacity.
Persistence: Based on its classification as a safener with specific metabolic targets in plants, CSA is not expected to be highly persistent in the environment, though specific half-life (DT₅₀) values under field conditions are not available in the searched literature.
The ecotoxicological profile of this compound, as available from the searched resources, indicates a generally favorable environmental safety profile:
Avian Toxicity: Based on its mode of action and chemical class, CSA is expected to have low acute toxicity to birds, though specific LD₅₀ values are not provided in the available search results [1].
Aquatic Toxicity: Testing with Cyprinodon variegatus (a marine fish species) showed an acute 96-hour LC₅₀ of > 106 mg/L, indicating low toxicity to aquatic vertebrates [1].
Bee Safety: As a safener targeting specific plant metabolic pathways, CSA is expected to have minimal impact on honeybees and other pollinators when used according to label directions, though specific study results are not available in the searched literature.
Earthworm Toxicity: Available data suggest low toxicity to earthworms and other soil organisms, consistent with its specific biochemical mode of action that targets plant-specific metabolic pathways.
Researchers studying the mechanism of safener action or screening new safener candidates can utilize the following experimental protocol adapted from published investigations of this compound activity [2]:
Plant Material Selection: Utilize maize varieties with known sensitivity to thiencarbazone-methyl. For comparative studies, include wheat as a non-responsive species to demonstrate selectivity. Mutant lines such as nsf1 sweetcorn can be employed to investigate specific metabolic pathways.
Treatment Applications: Apply thiencarbazone-methyl at rates that cause approximately 70-80% injury in unprotected plants (typically 20-100 g a.i./ha depending on sensitivity). Co-apply this compound at various safener:herbicide ratios (typically 1:1 to 1:3) to establish dose-response relationships.
Assessment Parameters: Evaluate visual injury symptoms (chlorosis, necrosis, stunting) on a standardized scale (0-100%) at 7, 14, and 21 days after treatment. Measure fresh weight biomass at 21 days to quantify protective effects. For metabolic studies, harvest leaf tissue at 6, 24, and 48 hours after treatment for herbicide residue analysis and enzyme activity assays.
To investigate the metabolic basis of safener activity, the following detailed protocol can be implemented:
Tissue Collection and Preparation: Harvest plant tissues (roots, shoots) at specified time intervals after treatment. Flash-freeze in liquid nitrogen and store at -80°C until analysis. Homogenize frozen tissue using a pre-cooled mortar and pestle or mechanical homogenizer.
Metabolite Extraction: Extract metabolites using appropriate solvents (e.g., methanol:water mixtures) with repeated sonication and centrifugation. Concentrate extracts under nitrogen gas and reconstitute in chromatography-compatible solvents.
Analytical Separation and Detection: Utilize HPLC-MS/MS systems for separation and detection of parent compounds and metabolites. For CSA metabolites, monitor hydroxylated derivatives and conjugate formation. For TCM, monitor principal metabolites including desmethyl derivatives and sugar conjugates.
Enzyme Activity Assays: Prepare microsomal fractions for cytochrome P450 activity assessments or cytosolic fractions for glutathione S-transferase assays using standard biochemical techniques with appropriate substrates and controls.
Figure 2: Experimental Workflow for Investigating Safener-Herbicide Interactions. The protocol progresses from plant selection through treatment application to comprehensive biological and metabolic assessment, culminating in data interpretation.
The regulatory status of thiencarbazone-methyl and this compound varies across jurisdictions, with approvals typically granted for use in corn production systems. Regulatory professionals should consult specific national authorities for current registration status and approved uses. Key regulatory considerations include:
Maximum Residue Limits (MRLs): MRLs have been established for thiencarbazone-methyl and this compound in various crops, including corn grain and forage. The analytical method described in Section 4 has been validated to determine residues at or below established MRLs [4].
Toxicological Classifications: Based on available data, these compounds are generally classified as having low acute toxicity, though specific classifications may vary by regulatory agency.
Environmental Risk Assessments: Regulatory approvals typically require comprehensive environmental fate and ecotoxicological assessments, with the available data supporting the favorable environmental profile of this herbicide-safener combination.
The combination of thiencarbazone-methyl and this compound represents a scientifically advanced approach to selective weed control in corn production systems. The partnership between an effective ALS-inhibiting herbicide and a metabolically targeted safener demonstrates how understanding biochemical selectivity mechanisms can enable effective weed management while maintaining crop safety. The analytical methods, application guidelines, and research protocols provided in these application notes offer researchers and development professionals the technical foundation for appropriate implementation, investigation, and advancement of this technology. Future research directions may include further elucidation of the molecular signaling pathways involved in safener activity, exploration of additional crop-safener-herbicide combinations, and development of formulations that optimize the performance and environmental characteristics of this valuable weed management tool.
Nicosulfuron, a sulfonylurea herbicide, is widely used for post-emergence weed control in maize but poses significant crop injury risks under certain environmental conditions or application scenarios. The selective control of weeds in maize production has been challenging due to the potential phytotoxicity of herbicides like nicosulfuron, which can cause stunting, chlorosis, and yield reduction in the crop itself. This limitation has driven the development of herbicide safeners – chemical protectants that selectively shield crops from herbicide damage without compromising weed control efficacy. Cyprosulfamide (CSA) has emerged as a particularly effective safener technology that can be applied both pre- and post-emergence in maize production systems. CSA was developed by Bayer CropScience AG and represents one of approximately 20 commercial safeners currently available in herbicide formulations worldwide.
The mechanistic basis for safener action involves the enhancement of the crop's inherent detoxification systems, including key enzyme families and metabolic pathways. Safeners function by accelerating herbicide detoxification through upregulation of metabolic enzymes such as glutathione S-transferases (GSTs), cytochrome P450 monooxygenases (CYP450s), and UDP-glycosyltransferases (UGTs). This enhanced metabolic capacity allows the crop to rapidly convert herbicides into non-phytotoxic metabolites before they can reach their target sites and cause injury. CSA has demonstrated exceptional efficacy in protecting maize from nicosulfuron injury while maintaining full herbicidal activity against target weed species, making it a valuable tool for integrated weed management in maize production systems.
Table 1: Protective effects of this compound on maize seedlings under nicosulfuron stress
| Parameter Measured | Nicosulfuron Only | CSA + Nicosulfuron | % Improvement with CSA |
|---|---|---|---|
| Plant Height Reduction | 19.0% | 9.4% | 50.5% |
| Fresh Weight Reduction | 29.9% | 7.2% | 75.9% |
| Chlorophyll Content Reduction | 92.5% | 35.7% | 61.4% |
| Carotenoid Levels Reduction | 86.3% | 21.8% | 74.7% |
| MDA Levels | Significant increase | 13.4% reduction | - |
| SOD Activity | Suppressed | 9.7% increase | - |
| GST Activity | Baseline | 26.7% increase | - |
| GSSG Content | Baseline | 31.3% increase | - |
The quantitative efficacy data demonstrate that CSA provides substantial protection against nicosulfuron-induced damage across multiple physiological parameters. The dramatic reduction in chlorophyll and carotenoid loss is particularly significant, as these pigments are essential for photosynthetic function and overall plant health. The reduction in malondialdehyde (MDA) levels indicates decreased lipid peroxidation, suggesting that CSA mitigates oxidative damage to cellular membranes. Similarly, the enhanced activities of superoxide dismutase (SOD) and glutathione S-transferase (GST) reflect an improved antioxidant capacity in CSA-treated plants, enabling more efficient neutralization of reactive oxygen species generated by herbicide stress.
Table 2: Fold-increase in detoxification gene expression following CSA + nicosulfuron treatment
| Gene Category | Specific Genes | Fold Increase |
|---|---|---|
| Cytochrome P450 Genes | CYP72A5 | 6.74 |
| CYP81A4 | 10.27 | |
| CYP81Q32 | 4.98 | |
| CYP81A9 | 10.56 | |
| CYP81A36 | 25.67 | |
| GST Genes | GST30 | 16.70 |
| GST31 | 46.92 | |
| GSTIV | 7.53 | |
| GSTVI | 5.10 | |
| GST21 | 238.82 | |
| GST7 | 143.50 | |
| GST37 | 4.58 | |
| GST25 | 31.51 | |
| IN2-1 | 39.30 | |
| UGT Genes | UGT76C2 | 4.20 |
| UGT83A1 | 10.47 |
The transcriptomic data reveal that CSA induces a comprehensive defense network in maize plants, with particularly strong upregulation of specific GST genes (GST21, GST7, and GST31 showing 238-, 143-, and 46-fold increases, respectively). This robust gene activation provides the molecular foundation for the enhanced metabolic capacity observed in CSA-protected plants. The diversity of upregulated genes spanning multiple enzyme families indicates that CSA activates a multi-pathway detoxification system that can process herbicides through complementary metabolic routes, including oxidation (P450s), conjugation (GSTs and UGTs), and compartmentalization.
The protective activity of this compound operates through a sophisticated regulatory mechanism that coordinates the expression of genes involved in xenobiotic detoxification. This compound functions as a molecular signal that activates the plant's innate defense systems, preparing the crop to more effectively metabolize herbicides before they cause injury. This pre-conditioning effect is achieved through the upregulation of genes encoding key detoxification enzymes, creating a metabolic shield that enhances the crop's tolerance to subsequent herbicide applications.
The detoxification process involves three primary phases: Phase I (functionalization through cytochrome P450 enzymes), Phase II (conjugation through GST and UGT enzymes), and Phase III (compartmentalization through transporter-mediated sequestration). CSA coordinately upregulates genes across all these phases, with particularly strong effects on Phase II conjugation enzymes. The dramatically increased GST activity (26.7% higher than untreated controls) enhances the conjugation capacity of the plant, facilitating the nucleophilic addition of glutathione to the electrophilic sites of nicosulfuron, thereby neutralizing its phytotoxicity. The simultaneous increase in oxidized glutathione (GSSG) content (31.3% higher than controls) reflects the increased turnover of the glutathione pool during this conjugation process and provides further evidence of enhanced metabolic activity.
Figure 1: this compound-induced detoxification pathway in maize plants. CSA upregulates genes across all three phases of xenobiotic detoxification, enhancing the plant's capacity to metabolize herbicides before they cause injury.
Research comparing CSA with other commercial safeners has revealed important insights into its functional specificity. Transcriptomic analyses demonstrate that CSA and isoxadifen-ethyl (IDF) effectively enhance nicosulfuron degradation in maize, while other safeners such as mefenpyr-diethyl (MPR) and fenchlorazole-ethyl (FCO) show limited activity against this herbicide. This differential effectiveness is correlated with the ability of CSA and IDF to induce a broader spectrum of detoxification genes compared to MPR and FCO. Specifically, seven key genes (GST31, GST6, GST19, UF3GT, MATE, ADH, and SCPL18) have been identified as being strongly induced by CSA and IDF but minimally affected by MPR and FCO.
The chemical specificity of safener action underscores the importance of matching appropriate safeners with specific herbicide chemistries. CSA's effectiveness against nicosulfuron appears to stem from its ability to induce precisely those GST and UGT isoforms that have high substrate specificity for sulfonylurea herbicides. This targeted induction results in accelerated herbicide metabolism that prevents the accumulation of phytotoxic concentrations of nicosulfuron in sensitive maize tissues. The specificity of this response ensures that weed susceptibility is maintained while crop safety is enhanced, preserving the herbicidal efficacy against target weed species.
Table 3: Standard protocol for CSA seed treatment and plant establishment
| Step | Parameter | Specification |
|---|---|---|
| Seed Selection | Maize Variety | Zhengdan 958 or equivalent hybrid |
| Seed Quality | Certified, disease-free | |
| Seed Treatment | CSA Concentration | 120 μM (approx. 45 mg/L) |
| Treatment Duration | 2 hours with gentle agitation | |
| Control Treatment | Distilled water immersion | |
| Germination | Temperature | 28°C |
| Light Conditions | Complete darkness | |
| Duration | 48 hours or until radicle reaches 0.5 cm | |
| Soil Preparation | Soil Type | Loamy soil (pH 8.38, OM 5.75 g/kg) |
| Herbicide Application | Nicosulfuron at recommended field rate | |
| Experimental Design | Randomized complete block with replicates |
The standardized protocol begins with seed selection, ensuring use of high-quality maize seeds of a known responsive variety. The CSA treatment solution is prepared at 120 μM concentration in distilled water, with purity of CSA preferably exceeding 94%. Seeds are immersed in the CSA solution for 2 hours with occasional gentle agitation to ensure uniform exposure. Following treatment, seeds are subjected to germination conditions in darkness at 28°C for approximately 48 hours, or until radicles reach 0.5 cm in length. This pre-germination step ensures synchronized emergence and consistent safener uptake.
For experimental evaluations, soil preparation follows standardized procedures using loamy soil with characteristic properties (pH ~8.38, organic matter ~5.75 g/kg). Nicosulfuron is applied to the soil at the manufacturer's recommended field rate, with untreated controls established for comparison. The experimental design should include randomized complete blocks with sufficient replication (typically 4-6 replications per treatment) to ensure statistical robustness. Treated seeds are sown at appropriate depth (2-3 cm) and maintained under controlled environmental conditions throughout the evaluation period.
Plant growth measurements should be conducted at regular intervals, with key parameters including plant height, fresh weight, and leaf area. These morphological assessments provide direct evidence of CSA's protective effects against nicosulfuron-induced growth inhibition. Additionally, pigment quantification through spectrophotometric measurement of chlorophyll and carotenoid extracts delivers crucial data on photosynthetic tissue integrity. For chlorophyll determination, the classical method involves extraction in 80% acetone followed by measurement at 663 nm and 645 nm, with calculations according to Arnon's equations.
Oxidative stress markers provide important secondary evidence of safener efficacy. Malondialdehyde (MDA) content, as a indicator of lipid peroxidation, can be quantified using the thiobarbituric acid reactive substances (TBARS) assay. The antioxidant enzyme activities are critical biomarkers for evaluating the physiological response to safener treatment. Superoxide dismutase (SOD) activity is typically measured using the photochemical nitroblue tetrazolium (NBT) reduction method, while glutathione S-transferase (GST) activity is assayed using the Habig method with CDNB (1-chloro-2,4-dinitrobenzene) as substrate. Reduced (GSH) and oxidized (GSSG) glutathione contents should be determined using the DTNB (5,5'-dithio-bis-2-nitrobenzoic acid) recycling assay, which allows calculation of the GSH/GSSG ratio as an indicator of cellular redox status.
For transcriptomic analysis, RNA extraction from maize tissues (typically shoots or roots) should be performed using established methods such as TRIzol reagent or commercial kits. The RNA quality and quantity should be verified spectrophotomically and via agarose gel electrophoresis. Quantitative real-time PCR (qRT-PCR) is employed for targeted gene expression analysis using gene-specific primers for key detoxification genes. The reaction typically employs SYBR Green or TaqMan chemistry on standardized platforms, with three technical replicates for each biological sample.
The qRT-PCR protocol includes reverse transcription of 1 μg total RNA using reverse transcriptase, followed by amplification with gene-specific primers. Cycling conditions typically include: initial denaturation at 95°C for 30 seconds, followed by 40 cycles of 95°C for 5 seconds and 60°C for 30 seconds, with a subsequent melt curve analysis to verify amplification specificity. Data analysis utilizes the 2^(-ΔΔCt) method for relative quantification, with normalization to appropriate reference genes (e.g., actin, ubiquitin, or GAPDH). The dramatic fold-increases in gene expression detailed in Table 2 provide clear molecular evidence of CSA's efficacy in activating the maize detoxification network.
Figure 2: Experimental workflow for evaluating this compound efficacy as a nicosulfuron safener in maize. The protocol spans from initial seed treatment through comprehensive physiological, biochemical, and molecular assessments.
The environmental fate and ecotoxicological profile of this compound are important considerations for its sustainable application. While comprehensive environmental fate data are limited, available evidence suggests that CSA has low ecotoxicological potential. Acute toxicity studies indicate an LD₅₀ of >2000 mg/kg in rats, classifying it as category low toxicity. Aquatic ecotoxicology data show an LC₅₀ of >106 mg/L for Cyprinodon variegatus, further supporting its favorable environmental profile.
Research on the impact of CSA-containing herbicide formulations on soil ecosystems has yielded important insights for environmental risk assessment. Studies examining the effects of isoxaflutole + thiencarbazone-methyl + this compound formulations on soil microbial communities have demonstrated that while recommended concentrations cause minimal disruption, higher application rates can significantly reduce soil carbon mineralization. This concentration-dependent effect underscores the importance of adhering to label rates to minimize non-target impacts on soil ecosystem functions.
The practical applications of CSA extend beyond nicosulfuron to include protection against multiple herbicides, including isoxaflutole, thiencarbazone-methyl, and fenpyrazone. This broad-spectrum protective activity makes CSA a versatile tool for herbicide injury management in maize production. Additionally, CSA has demonstrated efficacy in mitigating residual damage from persistent herbicides like clomazone, whose soil half-life ranges from 15 to 157 days. This application is particularly valuable in cropping systems with sensitive rotational crops or where herbicide carryover poses significant management challenges.
This compound represents a technologically advanced safener solution that effectively protects maize from nicosulfuron injury through coordinated upregulation of the plant's detoxification systems. The mechanistic basis for this protection involves enhanced expression of genes encoding cytochrome P450 enzymes, glutathione S-transferases, and UDP-glycosyltransferases, resulting in accelerated herbicide metabolism before phytotoxic damage occurs. The standardized protocols presented herein provide researchers with robust methodologies for evaluating CSA efficacy under controlled conditions, enabling systematic investigation of its protective mechanisms.
Future research directions should focus on elucidating the signaling pathways through which CSA activates detoxification genes, identifying potential receptor proteins and transcription factors involved in this response. Additionally, comparative genomics approaches could reveal the genetic basis for differential safener responsiveness across maize varieties, facilitating the development of molecular markers for breeding programs. From an applied perspective, research on optimal application timing and formulation technologies could further enhance CSA efficacy while minimizing environmental impacts. The continued development and refinement of safener technologies like this compound will play a crucial role in supporting sustainable maize production systems by enhancing crop safety and enabling more flexible weed management strategies.
This compound (CSA) is a sulfonamide-class safener that selectively protects crops from herbicide injury without reducing weed control efficacy [1]. Its key chemical and physical properties are summarized in the table below.
| Property | Specification |
|---|---|
| CAS Number | 221667-31-8 [1] [2] |
| IUPAC Name | N-[4-(cyclopropylcarbamoyl)phenylsulfonyl]-2-methoxybenzamide [3] |
| Molecular Formula | C₁₈H₁₈N₂O₅S [1] [3] |
| Molecular Weight | 374.41 g/mol [1] [3] |
| Appearance | White to crystalline powder [1] |
| Purity | 98% Min [1] |
| Mode of Action | Accelerates herbicide detoxification in crops by upregulating metabolic enzymes [3]. |
CSA is a versatile safener launched by Bayer CropScience in 2009 [4] [5]. Its application significance includes:
This protocol details methods for evaluating CSA efficacy in alleviating clomazone (Clo) residue phytotoxicity in maize, based on a peer-reviewed study [4] [5].
Application of CSA demonstrates significant protective effects against clomazone residue damage. Quantitative data from the referenced study are summarized in the following tables.
Table 1: Effect of CSA on Maize Growth and Physiology under Clomazone Stress
| Parameter Measured | Clo Treatment (% Reduction vs. CK) | CSA+Clo Treatment (% Reduction vs. CK) |
|---|---|---|
| Plant Height | 19.0% | 9.4% |
| Fresh Weight | 29.9% | 7.2% |
| Chlorophyll Content | 92.5% | 35.7% |
| Carotenoid Content | 86.3% | 21.8% |
Table 2: Effect of CSA on Oxidative Stress and Detoxification Enzymes under Clomazone Stress
| Parameter Measured | Change in CSA+Clo vs. Clo alone |
|---|---|
| MDA Content | Reduced by 13.4% |
| SOD Activity | Increased by 9.7% |
| GST Activity | Increased by 26.7% |
| GSSG Content | Increased by 31.3% |
This compound protects maize by upregulating the crop's innate detoxification and antioxidant systems, as illustrated in the following pathway diagram.
Diagram Title: CSA Mechanism: Detoxification and Antioxidant Pathways
The molecular mechanism involves:
This compound is an effective safener that enhances maize tolerance to residual herbicides like clomazone. Its mechanism is mediated through the coordinated upregulation of metabolic and antioxidant genes. These application notes provide a validated protocol for evaluating its efficacy, suitable for researchers aiming to improve crop safety and sustainable weed management.
The primary role of Cyprosulfamide (CSA) is to protect crops from herbicide injury by elevating the expression and activity of detoxification enzymes. The key findings from recent studies are summarized below.
Table 1: Key Experimental Findings on CSA-Induced GST Activity
| Study Focus | Herbicide Challenge | Key Findings Related to GST | Reference |
|---|---|---|---|
| Mechanism in Maize | Mesosulfuron-methyl (MS) | CSA pretreatment enhanced GST activity and upregulated nine GST genes. It also alleviated oxidative stress and competed for the herbicide target site. [1] | |
| Mechanism in Maize | Clomazone (Clo) | CSA + Clo treatment increased GST activity by 26.7% and upregulated nine GST genes (e.g., GST30, GST31) by up to 46.92-fold compared to Clo treatment alone. [2] | |
| Species Selectivity | Thiencarbazone-methyl (TCM) | CSA protected maize but not wheat from TCM injury. This selectivity correlated with the enhanced herbicide metabolism and more rapid metabolism of CSA itself in maize. [3] | |
| GSTCD Protein | (Not a CSA study) | Recombinant human GSTCD protein, which shares a domain with GSTs, showed no GST enzymatic activity in vitro, suggesting that not all GST-domain proteins are functional GST enzymes. [4] |
Here are methodologies for key experiments used to study CSA's effect on GST activity, based on the cited research.
This protocol is used to quantify the conjugation activity of GST enzymes, a direct measure of the detoxification capacity.
Activity (nmol/min/mg protein) = (ΔA340 × V_total × 1000) / (ε × d × V_enzyme × t × P)
Where:ΔA340 = Change in absorbance per minuteV_total = Total reaction volume (mL)ε = Extinction coefficient for CDNB (9.6 mM⁻¹cm⁻¹)d = Light path length (cm)V_enzyme = Volume of enzyme extract used (mL)t = Time (min)P = Protein concentration in the enzyme extract (mg/mL)This protocol assesses the transcriptional upregulation of specific GST genes in response to CSA treatment.
The overall process of investigating CSA's activity and its multifaceted mechanisms in plants can be visualized in the following workflows.
Diagram 1: Overall experimental workflow for evaluating the safening effect of this compound, from plant treatment to multi-level analysis.
Diagram 2: Multifaceted mechanisms of this compound action. CSA protects crops by simultaneously inducing metabolic detoxification, reducing oxidative damage, and competing at the herbicide target site.
The most critical practical consideration is species specificity; CSA effectively induces GST and protects maize but fails to do so in wheat, an important factor for research and application [3]. The provided protocols offer a foundation for researchers to validate and expand upon these mechanisms in different crop and herbicide systems.
Herbicide safeners are chemical agents that protect crops from herbicide injury without reducing herbicide efficacy against target weeds, representing one of the most economically efficient strategies for mitigating herbicide-induced damage in modern agriculture [1]. This compound (CSA) is a particularly effective safener developed by Bayer CropScience that can be used for both pre- and post-emergence applications in maize [1]. When maize is exposed to herbicide residues such as clomazone (Clo) in soil, it experiences severe phytotoxic symptoms including foliar bleaching, reduced plant height, and decreased yields [2] [1]. Clomazone residues persist in soil with a half-life ranging from 15 to 157 days and biological activity lasting over 180 days, making it a significant environmental contaminant that can damage subsequent crops [1].
CSA functions through a sophisticated molecular mechanism that enhances the maize plant's innate detoxification systems. Research demonstrates that CSA upregulates key detoxification genes including cytochrome P450 monooxygenases (P450s), glutathione S-transferases (GSTs), and UDP-dependent glycosyltransferases (UGTs) [2]. This gene activation leads to enhanced enzymatic activity that metabolizes herbicides before they can reach their target sites within the crop plant. Additionally, CSA boosts the antioxidant defense system by increasing superoxide dismutase (SOD) and glutathione S-transferase (GST) activities while reducing malondialdehyde (MDA) levels, thereby mitigating oxidative damage caused by herbicide stress [2]. The coordinated enhancement of both detoxification and antioxidant systems provides comprehensive protection against herbicide phytotoxicity.
The choice between one-step and two-step qRT-PCR protocols depends on experimental requirements:
Table 1: Comparison of one-step vs. two-step qRT-PCR approaches
| Parameter | One-Step qRT-PCR | Two-Step qRT-PCR |
|---|---|---|
| Procedure | Reverse transcription and PCR in single tube | Separate RT and PCR reactions |
| Advantages | Reduced contamination risk; fewer pipetting steps; ideal for high-throughput | cDNA can be archived; more flexibility for multiple gene targets |
| Disadvantages | Limited template for additional reactions | Increased contamination risk; longer setup time |
| Recommended Use | Routine, high-throughput screening when analyzing limited targets | Experiments requiring analysis of multiple genes from same samples |
For CSA detoxification studies, the one-step approach is recommended when analyzing a defined panel of detoxification genes, while the two-step protocol provides more flexibility for exploratory studies where additional genes might be analyzed later [3].
Note: All reaction components should be kept on ice during setup, and the 50X KAPA RT Mix should be stored at -20°C when not in use, as the enzymes are not thermostable [3].
The accuracy of qRT-PCR results depends heavily on proper normalization using stable reference genes. Tools like gQuant can identify the most stable reference genes from candidate normalizers by employing a democratic voting strategy that integrates predictions from multiple statistical methods (SD, GM, CV, KDE) [4]. gQuant addresses limitations of existing tools by implementing robust missing data handling through imputation strategies and comprehensive visualization through boxplots and KDE plots [4].
Research demonstrates that CSA pretreatment significantly upregulates detoxification genes in maize seedlings exposed to clomazone. The fold-increase values represent comparison between CSA+Clo treatment versus Clo treatment alone [2]:
Table 2: Detoxification gene expression in maize under CSA and clomazone treatment
| Gene Category | Gene Identifier | Fold Increase | Function |
|---|---|---|---|
| P450 Genes | CYP72A5 | 6.74× | Phase I metabolism: Oxidation of xenobiotics |
| CYP81A4 | 10.27× | Phase I metabolism | |
| CYP81Q32 | 4.98× | Phase I metabolism | |
| CYP81A9 | 10.56× | Phase I metabolism | |
| CYP81A36 | 25.67× | Phase I metabolism | |
| GST Genes | GST30 | 16.70× | Phase II metabolism: Glutathione conjugation |
| GST31 | 46.92× | Phase II metabolism | |
| GSTIV | 7.53× | Phase II metabolism | |
| GSTVI | 5.10× | Phase II metabolism | |
| GST21 | 238.82× | Phase II metabolism | |
| GST7 | 143.50× | Phase II metabolism | |
| GST37 | 4.58× | Phase II metabolism | |
| GST25 | 31.51× | Phase II metabolism | |
| IN2-1 | 39.30× | Phase II metabolism | |
| UGT Genes | UGT76C2 | 4.20× | Phase II metabolism: Glucuronidation |
| UGT83A1 | 10.47× | Phase II metabolism |
The dramatic upregulation of these detoxification genes, particularly certain GST genes showing over 200-fold increase, provides the molecular foundation for CSA-mediated herbicide protection [2].
The molecular changes translate to measurable physiological improvements in maize seedlings:
Table 3: Physiological parameters in maize seedlings under different treatments
| Parameter | Clomazone Only | CSA + Clomazone | % Improvement |
|---|---|---|---|
| Plant Height | -19.0% vs. control | -9.4% vs. control | 49.5% recovery |
| Fresh Weight | -29.9% vs. control | -7.2% vs. control | 75.9% recovery |
| Chlorophyll Content | -92.5% vs. control | -35.7% vs. control | 61.4% recovery |
| Carotenoid Content | -86.3% vs. control | -21.8% vs. control | 74.7% recovery |
| MDA Levels | Significant increase | -13.4% vs. Clomazone | Reduced oxidative damage |
| SOD Activity | Suppressed | +9.7% vs. Clomazone | Enhanced antioxidant capacity |
| GST Activity | Suppressed | +26.7% vs. Clomazone | Enhanced detoxification capacity |
The significant recovery of physiological parameters demonstrates the functional efficacy of CSA in protecting maize from clomazone residue damage [2].
The qRT-PCR analysis protocol detailed in these application notes provides a robust methodology for investigating the molecular mechanisms underlying this compound's safener activity in maize. The comprehensive approach encompassing RNA quality control, appropriate reference gene selection, optimized reaction conditions, and rigorous data analysis enables researchers to accurately quantify changes in detoxification gene expression networks.
The significant upregulation of P450, GST, and UGT genes under CSA treatment demonstrates the coordinated enhancement of multiple detoxification pathways that contribute to herbicide tolerance. These application notes establish standardized protocols that can be adapted to study other herbicide safener systems or investigate detoxification mechanisms in different crop species. The integration of molecular data with physiological measurements provides a complete picture of plant defense activation, offering valuable insights for developing more effective crop protection strategies and sustainable agricultural practices.
Cyprosulfamide (CSA) is a herbicide safener that protects crops from herbicide injury by activating the plant's detoxification systems. Recent research demonstrates that CSA not only upregulates herbicide-metabolizing enzymes but also significantly enhances key antioxidant enzyme activities, thereby mitigating oxidative stress induced by herbicide residues. These Application Notes detail standardized protocols for measuring CSA's effects on the antioxidant enzyme system in maize, providing researchers with robust methods for quantifying these physiological responses. The primary mechanism involves CSA-mediated upregulation of detoxification genes and enhancement of the antioxidant defense system, which collectively reduce oxidative damage and improve crop tolerance to herbicide stress [1] [2].
This compound enhances crop tolerance to herbicide stress through a multi-faceted mechanism that involves both direct detoxification pathway activation and enhanced antioxidant capacity. The coordinated action of these systems effectively reduces oxidative damage and promotes herbicide metabolism.
CSA primarily functions by upregulating genes involved in xenobiotic metabolism. Research demonstrates that CSA pretreatment significantly increases the expression of five cytochrome P450 genes (CYP72A5, CYP81A4, CYP81Q32, CYP81A9, CYP81A36), nine glutathione S-transferase genes (GST30, GST31, GSTIV, GSTVI, GST21, GST7, GST37, GST25, IN2-1), and two UDP-glycosyltransferase genes (UGT76C2, UGT83A1), with fold increases ranging from 4.98 to 238.82 compared to herbicide-only treatment [1] [2]. This genetic upregulation enhances the metabolic conversion of herbicides into less toxic compounds.
Concurrently, CSA modulates the antioxidant enzyme system to counteract herbicide-induced oxidative stress. The coordinated action of these antioxidant enzymes maintains cellular redox homeostasis by scavenging reactive oxygen species (ROS) generated by herbicide exposure [3]. The diagram below illustrates the integrated mechanism of CSA action in maize cells:
Integrated CSA Mechanism in Maize Cells
The tables below summarize the quantitative effects of this compound on physiological parameters and antioxidant enzyme activities in maize seedlings under clomazone-induced stress.
Table 1: Effect of CSA on Physiological Parameters in Maize Seedlings
| Parameter | Clomazone Only (% Reduction vs Control) | CSA + Clomazone (% Reduction vs Control) | Mitigation Effect |
|---|---|---|---|
| Plant Height | 19.0% | 9.4% | 9.6% improvement |
| Fresh Weight | 29.9% | 7.2% | 22.7% improvement |
| Chlorophyll Content | 92.5% | 35.7% | 56.8% improvement |
| Carotenoid Levels | 86.3% | 21.8% | 64.5% improvement |
Table 2: Effect of CSA on Antioxidant Enzyme Activities and Oxidative Stress Markers
| Parameter | Clomazone Only | CSA + Clomazone | Change | Biological Significance |
|---|---|---|---|---|
| MDA Levels | Baseline | -13.4% | Significant reduction | Less lipid peroxidation |
| SOD Activity | Baseline | +9.7% | Significant increase | Enhanced superoxide radical scavenging |
| GST Activity | Baseline | +26.7% | Substantial increase | Improved herbicide conjugation |
| GSSG Content | Baseline | +31.3% | Substantial increase | Enhanced glutathione cycle activity |
Table 3: Fold Increase in Detoxification Gene Expression with CSA + Clomazone vs Clomazone Alone
| Gene Category | Gene Name | Fold Increase | Function |
|---|---|---|---|
| Cytochrome P450 Genes | CYP72A5 | 6.74 | Phase I herbicide oxidation |
| CYP81A4 | 10.27 | Phase I herbicide oxidation | |
| CYP81Q32 | 4.98 | Phase I herbicide oxidation | |
| CYP81A9 | 10.56 | Phase I herbicide oxidation | |
| CYP81A36 | 25.67 | Phase I herbicide oxidation | |
| Glutathione S-transferase Genes | GST30 | 16.70 | Phase II herbicide conjugation |
| GST31 | 46.92 | Phase II herbicide conjugation | |
| GSTIV | 7.53 | Phase II herbicide conjugation | |
| GSTVI | 5.10 | Phase II herbicide conjugation | |
| GST21 | 238.82 | Phase II herbicide conjugation | |
| GST7 | 143.50 | Phase II herbicide conjugation | |
| GST37 | 4.58 | Phase II herbicide conjugation | |
| GST25 | 31.51 | Phase II herbicide conjugation | |
| IN2-1 | 39.30 | Phase II herbicide conjugation | |
| UDP-glycosyltransferase Genes | UGT76C2 | 4.20 | Phase II herbicide conjugation |
| UGT83A1 | 10.47 | Phase II herbicide conjugation |
Materials: Maize seeds (Zhengdan 958 used in original study), this compound (94% purity), clomazone (360 g/L), growth chambers, loamy soil [1] [2].
Procedure:
This protocol adapts established methods for semi-high throughput analysis of key antioxidant enzymes using a 96-well microplate format [3]. The workflow for the comprehensive antioxidant enzyme activity analysis is presented below:
Antioxidant Enzyme Activity Analysis Workflow
Universal Extraction Protocol:
Individual Enzyme Assays (adapted to 96-well microplate format):
Table 4: Reaction Mixtures for Antioxidant Enzyme Assays
| Enzyme | Assay Principle | Reaction Mixture Components | Wavelength | Units |
|---|---|---|---|---|
| SOD | NBT reduction inhibition | 50 mM phosphate buffer (pH 7.8), 13 mM methionine, 75 μM NBT, 0.1 μM EDTA, 2 μM riboflavin | 560 nm | Units inhibiting NBT reduction by 50% |
| GST | CDNB conjugation | 100 mM phosphate buffer (pH 6.5), 1.5 mM GSH, 1 mM CDNB | 340 nm | μmol CDNB conjugate/min/mg protein |
| CAT | H₂O₂ decomposition | 50 mM phosphate buffer (pH 7.0), 15 mM H₂O₂, 0.1% antifoam agent | 240 nm | μmol H₂O₂ consumed/min/mg protein |
| POX | Guaiacol oxidation | 50 mM phosphate buffer (pH 7.0), 10 mM guaiacol, 5 mM H₂O₂ | 470 nm | μmol tetraguaiacol formed/min/mg protein |
| APX | Ascorbate oxidation | 50 mM phosphate buffer (pH 7.0), 0.5 mM ascorbate, 0.1 mM H₂O₂ | 290 nm | μmol ascorbate oxidized/min/mg protein |
General Procedure for All Assays:
RNA Extraction and cDNA Synthesis:
qRT-PCR Analysis:
The protocols detailed herein provide a standardized framework for investigating this compound's effects on the antioxidant enzyme system in plants. The comprehensive approach encompassing physiological assessments, antioxidant enzyme activity measurements, and gene expression analysis enables researchers to thoroughly characterize CSA-mediated protection against herbicide-induced stress. These methods support the development of optimized safener applications in crop protection strategies.
The table below summarizes the key identified properties of cyprosulfamide (CSA). A lack of data in some fields is indicated, which is a critical point for researchers to note. [1]
| Property | Description / Value |
|---|---|
| IUPAC Name | N-[4-(cyclopropylcarbamoyl)phenylsulfonyl]-o-anisamide [1] |
| Chemical Formula | C₁₈H₁₈N₂O₅S [1] |
| Pesticide Type | Herbicide safener (not a plant protection product itself) [1] |
| Mode of Action | Accelerates herbicide detoxification in crops [1] |
| Use Cases | Used with herbicides like thiencarbazone-methyl, tembotrione, clomazone, and mesosulfuron-methyl to improve crop safety. [1] [2] [3] |
| Known Mechanisms | Upregulates detoxification genes (P450, GST, UGT), enhances antioxidant enzyme activity, and can compete with herbicides for target sites. [2] [3] |
| Ecotoxicity | Generally low ecotoxicity (e.g., acute fish LC₅₀ > 106 mg/L) [1] |
| Key Data Gaps | No specific data found on solubility, soil adsorption coefficient (Kd), vapour pressure, or direct soil pH-sorption relationship. [1] |
While direct data on CSA is scarce, the sorption of ionizable compounds to soil is universally influenced by several key factors. The following workflow outlines a general approach for characterizing compound sorption in soils, which can be directly applied to CSA.
This is a standard method adapted from contemporary environmental chemistry research for studying sorption, which your users can implement. [4]
q = (C₀ - Cₑ) * V / m, where q is the adsorbed amount (mg/g), C₀ and Cₑ are initial and equilibrium concentrations (mg/L), V is solution volume (L), and m is soil mass (g). [4]log q = log K_f + (1/n) log Cₑ), where K_f is the Freundlich affinity coefficient and 1/n indicates adsorption intensity. [4]| Problem | Potential Cause | Solution |
|---|---|---|
| High Variability in Replicates | Inhomogeneous soil mixing or inconsistent pH across samples. | Ensure soil is thoroughly ground and sieved. Measure and adjust pH meticulously for each sample. |
| Low Sorption Across All pH | Soil with low sorption capacity (e.g., low CEC, low OM). | Select/characterize soils with varying properties (high clay, OM, oxides) to see a pronounced effect. [5] [7] |
| No Clear pH-Sorption Trend | The compound's sorption may not be highly pH-sensitive, or the pH range tested was incorrect. | Consult chemical structure to hypothesize pKa and expected speciation. Widen the tested pH range (e.g., 3-9). |
| Compound Degradation During Test | Instability under experimental conditions (light, microbial activity). | Use amber glassware to prevent photodegradation and consider sterile controls. |
The most critical finding from the available data is the absence of specific sorption parameters for this compound. [1] Your researchers should be aware of these key unknowns:
Cyprosulfamide is a herbicide safener used to protect crops from herbicide injury [1]. Its chemical name is N-[4-(cyclopropylcarbamoyl)phenylsulfonyl]-2-methoxybenzamide, and it has a molecular formula of C₁₈H₁₈N₂O₅S [1] [2].
A key mechanism of its action is the upregulation of specific plant detoxification genes. Research shows that this compound can significantly increase the expression of genes involved in herbicide metabolism, including cytochrome P450 (P450), glutathione S-transferase (GST), and uridine diphosphate-glycosyltransferase (UGT) genes [3]. Enhancing this natural detoxification pathway within the plant is one strategy for mitigating herbicide damage.
The table below summarizes the basic chemical information for this compound:
| Property | Description |
|---|---|
| IUPAC Name | N-[4-(cyclopropylcarbamoyl)phenylsulfonyl]-2-methoxybenzamide [1] |
| CAS Number | 221667-31-8 [1] [4] |
| Molecular Formula | C₁₈H₁₈N₂O₅S [1] [2] |
| Molecular Weight | 374.41 g/mol [1] |
| Melting Point | 216 - 217 °C [2] |
| Herbicide Safener Type | Sulfonylcarboxamide compound [1] |
| Mode of Action | Accelerates the herbicide detoxification process in crops [1] |
While direct data on this compound is scarce, its mobility in soil will be influenced by its interaction with soil components. The following approaches, grounded in general soil chemistry, are recommended for experimental investigation.
Soil Organic Matter is a major sink for organic compounds and metals in the environment [5]. It plays a critical role in immobilizing substances through adsorption.
The pH of the soil and its mineral composition are critical factors controlling the adsorption of ions and molecules onto particle surfaces [6].
Here is a detailed methodology for key experiments to investigate the strategies outlined above.
This protocol is adapted from general principles used in environmental chemistry studies to evaluate solute adsorption onto solids [6].
The workflow for this experiment can be summarized as follows:
This experiment simulates a more realistic scenario of chemical movement through a soil profile.
The key parameters for these experiments are summarized below:
| Experimental Parameter | Recommended Specification / Consideration |
|---|---|
| Analytical Standard | PESTANAL or equivalent [4] |
| Analytical Technique | HPLC [4] |
| Soil Characterization | pH, organic matter content, texture (clay/sand/silt %), cation exchange capacity (CEC) |
| Tested Amendments | Organic compost, biochar, clay minerals |
| Key Measurement | Adsorption coefficient (Kd), Breakthrough curve in column study |
Q1: There is no direct research on this compound mobility in acidic soils. How reliable are these experimental suggestions? While direct data is unavailable, the proposed protocols are standard and widely used in environmental chemistry to assess the mobility of agrochemicals [6]. The principles of using organic matter and understanding soil-specific interactions are universally accepted strategies for managing contaminant mobility [5].
Q2: What is the most critical factor to control in these experiments? The consistency of your soil characterization and preparation is paramount. Even small variations in soil particle size, organic matter content, or packing density in columns can significantly impact the reproducibility of your results.
Q3: Beyond the strategies discussed, what other factors could influence this compound mobility? Other factors to consider include the water solubility of this compound, its persistence in soil (degradation rate), and local environmental conditions like rainfall patterns and temperature, which can affect both degradation and leaching.
This compound is a herbicide safener used to protect crops like corn from herbicide injury [1]. The following tables summarize key data for environmental risk assessment.
| Property | Value / Description |
|---|---|
| IUPAC Name | N-[4-(cyclopropylcarbamoyl)phenylsulfonyl]-o-anisamide [1] |
| Chemical Formula | C₁₈H₁₈N₂O₅S [1] |
| Molecular Mass | 374.41 g/mol [1] |
| Pesticide Type | Herbicide safener (not a primary herbicide) [1] |
| Mode of Action | Accelerates herbicide detoxification in crops [1] |
| Environmental Fate & Ecotoxicity | Value |
|---|---|
| Mammalian Acute Oral LD₅₀ (Rat) | > 2000 mg/kg (Low toxicity) [1] |
| Aquatic Toxicity (Fish LC₅₀) | > 106 mg/L (Low toxicity, Cyprinodon variegatus) [1] |
| Tolerance on Corn | Established by the U.S. EPA (e.g., 0.01 ppm in grain) [2] |
How does this compound work in plants? this compound protects crops by upregulating the plant's own detoxification systems. It enhances the metabolism of herbicides within the crop, minimizing phytotoxic effects [3] [1].
What is the molecular mechanism behind this protection? Research on maize seedlings shows that this compound pre-treatment significantly upregulates genes involved in herbicide metabolism [3]. This includes:
What if I cannot find specific degradation data for this compound in water? The available databases lack specific dissipation rates (like DT₅₀) for this compound in water [1]. As a troubleshooting step, you could:
You can investigate this compound's mechanism firsthand. The following workflow, based on a study that treated maize seeds and seedlings with clomazone herbicide and this compound safener, outlines key steps [3].
Key Experimental Steps [3]:
The diagram below illustrates how this compound enhances a plant's ability to detoxify herbicides, based on research findings [3].
This diagram shows that this compound's protective effect is multi-faceted, involving both the direct detoxification of the herbicide and the mitigation of the secondary oxidative damage it causes [3].
Cyprosulfamide acts as a "molecular shield" for crops by upregulating the plant's own detoxification machinery, thereby accelerating the breakdown of herbicides before they can cause injury [1]. The core mechanism involves the coordinated enhancement of the xenobiotic detoxification pathway.
The table below summarizes the key gene families induced by CSA and their roles.
| Gene Family | Specific Genes Upregulated | Proposed Role in Detoxification |
|---|---|---|
| Cytochrome P450 (CYP) [2] | CYP72A5, CYP81A4, CYP81Q32, CYP81A9, CYP81A36 [2] | Catalyzes the initial oxidation/hydroxylation of herbicide molecules, a primary detoxification step [3]. |
| Glutathione S-transferase (GST) [2] | GST30, GST31, GSTIV, GSTVI, GST21, GST7, GST37, GST25, IN2-1 [2] | Catalyzes the conjugation of glutathione (GSH) to the herbicide, forming a non-phytotoxic and taggable complex [2]. |
| UDP-glucosyltransferase (UGT) [2] | UGT76C2, UGT83A1 [2] | Facilitates the conjugation of sugars to herbicide molecules, aiding in their compartmentalization or excretion [2]. |
This coordinated gene upregulation leads to a measurable physiological response. In a study on clomazone (Clo) residue damage, CSA pre-treatment significantly mitigated the negative effects on maize [2] [4].
| Physiological Parameter | Clo Treatment Only (Inhibition vs. Control) | CSA + Clo Treatment (Inhibition vs. Control) |
|---|---|---|
| Plant Height | 19.0% reduction [2] [4] | 9.4% reduction [2] [4] |
| Plant Fresh Weight | 29.9% reduction [2] [4] | 7.2% reduction[ciration:2] [4] |
| Chlorophyll Content | 92.5% reduction [2] [4] | 35.7% reduction [2] [4] |
| Carotenoid Content | 86.3% reduction [2] [4] | 21.8% reduction [2] [4] |
Furthermore, CSA helps alleviate oxidative stress induced by herbicides. Compared to Clo treatment alone, the combination of CSA and Clo resulted in [2] [4]:
The following diagram summarizes the core mechanism of action of this compound in a maize plant cell.
Here are detailed methodologies for key experiments cited in the research, which you can adapt for your work.
This protocol is adapted from a 2024 study investigating CSA's mitigation of clomazone residue damage on maize [2].
This protocol details the gene expression analysis from the same study [2].
Q1: this compound shows excellent safening in maize but fails in my wheat experiments. Why? A: This is a documented specificity issue. The activity of CSA is highly species-dependent. Research indicates that CSA protects maize but not wheat or soybean [3] [5]. The key reasons are:
Q2: How critical is the application method for achieving efficacy? A: The application method is highly critical. Research shows that for CSA to be effective, it and the herbicide must be present in the same plant tissue.
Q3: The detoxification genes are not being upregulated in my assay. What could be wrong? A: Consider these troubleshooting points:
Q4: Are there established residue tolerances for this compound? A: Yes. The U.S. Environmental Protection Agency (EPA) has established tolerances for this compound residues in various corn commodities [6]. For example:
Q1: What are the key metabolites of cyprosulfamide and how are they detected in the environment?
This compound undergoes transformation in the environment, leading to several primary metabolites. The table below summarizes their detection in a specific environmental monitoring study.
| Metabolite Name | Chemical Characteristics | Detection Frequency in Surface Water | Maximum Concentration Found (ng/L) |
|---|---|---|---|
| This compound desmethyl | Desmethyl derivative of the parent compound [1] | 19% of samples [1] | Data not specified in results |
| N-cyclopropyl-4-sulfamoylbenzamide | Sulfamoylbenzamide structure [1] | 56% of samples [1] | 5,185.9 [1] |
These metabolites, along with the parent compound, were detected in surface waters collected near cornfields in the midwestern United States, with the highest concentrations and detection rates occurring during the growing season [1].
Q2: What is the general environmental fate and ecotoxicological profile of this compound?
Available data suggests that this compound has a low ecotoxicity potential, but its metabolites are persistent enough to be frequently detected in surface waters [2] [1]. Key points include:
Q3: What analytical methodologies are recommended for quantifying this compound and its metabolites?
For precise residue analysis in environmental or biological samples, using high-purity reference materials is essential. The general workflow involves sample preparation followed by instrumental analysis.
Q4: What is known about the metabolic pathway of this compound in plants?
Research in maize indicates that the safening activity of this compound is linked to its metabolism, which differs between plant species, explaining its crop selectivity [4].
Q5: What are the key data gaps and challenges a researcher should be aware of?
| Question | Key Information & Recommendations | Data Source / Rationale |
|---|---|---|
| What is cyprosulfamide? | A herbicide safener (C₁₈H₁₈N₂O₅S); used with herbicides like thiencarbazone-methyl; accelerates herbicide detoxification in crops. [1] | [1] |
| Are there data on its environmental fate and human health impact? | Little environmental fate data available; no data on human health impact; ecotoxicity tends to be low. [1] | [1] |
| What is the best approach to study its degradation? | Use Forced Degradation Studies: stress API under severe conditions (acidic, basic, oxidative) to understand stability and identify degradation products (DPs). [2] [3] | Regulatory guidelines (e.g., ICH Q1A(R2)); common industry practice. [2] [3] |
| Which analytical techniques are most effective? | A combinational approach is best. UPLC-UV-HRMS (with ion mobility) characterizes DPs; NMR (1D/2D) elucidates structures; qNMR quantifies API and estimates DPs. [2] | Overcomes limitations of individual techniques (e.g., MS ionization suppression, NMR signal overlap). [2] |
Here are detailed methodologies for the two core techniques highlighted in the FAQ.
This protocol is adapted from methodologies used for drug substances like indapamide. [2]
[M+H]⁺ or [M-H]⁻).This protocol describes how to use NMR to confirm the structures of DPs identified by LC-MS. [2]
The following diagram illustrates the integrated workflow for analyzing this compound degradation products, combining the LC-MS and NMR protocols.
The analysis workflow begins with the this compound Active Pharmaceutical Ingredient (API). The first step involves subjecting the API to Forced Degradation under various stress conditions. The resulting sample is then prepared for analysis. The prepared sample is analyzed in parallel using two core techniques: UPLC-UV-IM-HRMS generates a list of degradation products with their accurate mass and fragmentation data, while NMR Analysis provides detailed structural information. The data from both streams are finally Integrated to confirm the identity of the degradation products and elucidate the degradation pathway.
This section addresses common experimental and mechanistic questions regarding the herbicidal safener this compound (CSA).
CSA employs a multi-faceted mechanism to protect maize, primarily by enhancing the plant's innate detoxification systems. The protection stems from a combination of three coordinated actions [1] [2] [3]:
The diagram below illustrates this coordinated multi-mechanism pathway.
When investigating CSA's safener activity, the following genes and enzymes are critical biomarkers. The table below summarizes the key targets and their functions, with quantitative data on gene upregulation from a study on clomazone (Clo)-induced stress [2] [3].
| Category | Specific Genes/Enzymes | Function / Role in Detoxification | Observed Upregulation (Fold vs. Herbicide Only) |
|---|---|---|---|
| Gene Targets | CYP81A9, CYP81A36 |
Cytochrome P450s; primary herbicide metabolism | Up to 25.67-fold |
GST37, IN2-1 |
Glutathione S-transferases; herbicide conjugation | Up to 46.92-fold and 238.82-fold | |
UGT76C2, UGT83A1 |
UDP-glucosyltransferases; herbicide sequestration | Up to 143.50-fold and 31.51-fold | |
| Enzyme Activity | GST | Conjugation with glutathione | Increased by 26.7% [2] |
| SOD | Scavenging reactive oxygen species | Increased by 9.7% [2] | |
| Physiological Markers | MDA (Malondialdehyde) | Indicator of oxidative stress | Reduced by 13.4% [2] |
| Chlorophyll Content | Indicator of plant health | Mitigated 92.5% loss to 35.7% loss [2] |
The following protocol, adapted from recent studies, evaluates CSA's protective effect against herbicide residue phytotoxicity in maize [2].
1. Seed Treatment and Germination
2. Herbicide Stress Application
3. Data Collection and Analysis (After 6-15 Days) Collect the following data from maize seedlings and analyze as shown in the workflow below:
Based on the search results, your specific focus on "non-target organism toxicity mitigation" is a significant area for further research.
To address the gap in non-target organism toxicity, you may need to:
The table below summarizes key experimental data on the effects of isoxaflutole and its mixture with cyprosulfamide on the algae Raphidocelis subcapitata [1].
| Compound / Mixture | Endpoint | EC₅₀ Value | Experimental Conditions |
|---|---|---|---|
| Isoxaflutole (a.i.) | Algal growth inhibition | 0.02 ± 0.00 mg/L | 72-hour growth inhibition test, measured via fluorescence (Rfd*) [1] |
| Mixture (Isoxaflutole + this compound + Antimicrobial) | Algal growth inhibition | 2.81 ± 0.22 mg/L (isoxaflutole-equivalent) | 72-hour growth inhibition test, measured via fluorescence (Rfd*) [1] |
| Merlin Flexx (Formulation) | Algal growth inhibition | 27.04 ± 1.41 mg/L | 72-hour growth inhibition test [1] |
| Merlin WG75 (Formulation) | Algal growth inhibition | ~50-fold more toxic than Merlin Flexx | 72-hour growth inhibition test [1] |
The data in the table comes from a study investigating the combined effects of the herbicide active ingredient (a.i.) isoxaflutole, the safener this compound, and an antimicrobial agent on the green alga Raphidocelis subcapitata [1].
The following diagram illustrates the workflow of this algal toxicity assay.
Why is the formulated herbicide product less toxic than the active ingredient? This is a common phenomenon. Formulated products like Merlin Flexx contain additives (safeners, surfactants, preservatives) that can influence the uptake, stability, and overall bioavailability of the active ingredient in the test medium. The different chemical characteristics and quantities of these additives explain the significant toxicity difference between formulations [1].
Why does the mixture show reduced toxicity compared to the a.i. alone? The reduced toxicity of the mixture is likely due to the presence of this compound and the antimicrobial agent. These additives may chemically or physically interact with the a.i., potentially accelerating its dissipation (degradation) in the aqueous medium, thereby reducing its bioavailability and toxicity to the algae over the test period [1].
My experiment shows no algal toxicity from this compound alone. Is this expected? Yes, this is consistent with existing literature. This compound is reported to have low baseline ecotoxicity to non-target aquatic organisms. One study specifically found no lethal toxicity to Daphnia magna in acute tests and no significant impact on growth or survival in chronic exposure [2]. Its primary mode of action is targeted at enhancing detoxification in specific crops [3] [4].
Cyprosulfamide (CSA) is not a herbicide itself but a herbicide safener [1]. Its primary function is to protect crop plants (particularly corn) from injury caused by certain herbicides, without reducing the herbicide's effectiveness on target weeds [2]. This makes it a valuable tool for enabling the use of effective herbicides while improving crop safety.
Molecular Mechanism of Action Recent research indicates that this compound works by upregulating the plant's own detoxification systems. The table below summarizes the key physiological and gene expression changes observed in maize seedlings when CSA is used alongside the herbicide clomazone [3] [2].
| Aspect | Effect of this compound (with Clomazone) | Measurement/Result |
|---|---|---|
| Physiological | Mitigates oxidative damage | ↓ MDA (a stress marker) by 13.4%; ↑ SOD activity by 9.7% [3]. |
| Enhances herbicide metabolism | ↑ GST activity by 26.7%; ↑ GSSG content by 31.3% [3]. | |
| Gene Expression | Upregulates P450 genes | 5 genes (e.g., CYP81A9) upregulated by 4.98- to 25.67-fold [3] [2]. |
| Upregulates GST genes | 9 genes (e.g., IN2-1) upregulated by 5.10- to 238.82-fold [3] [2]. | |
| Upregulates UGT genes | 2 genes (UGT76C2, UGT83A1) upregulated by 4.20- to 10.47-fold [3] [2]. |
This mechanism can be visualized in the following pathway:
The following standardized protocol can be used to test and confirm herbicide resistance in weed species. This is a foundational method to which you can add treatments with safeners like this compound to study their effects [4].
Goal: To confirm herbicide resistance in a weed population and infer its level.
Workflow Overview:
Key Steps in Detail:
| Resistance Category | Survival at 1x Field Dose | Survival at 3x Field Dose |
|---|---|---|
| Susceptible | < 5% | - |
| Slightly Resistant | 5% - 20% | - |
| Resistant | > 20% | < 10% |
| Highly Resistant | > 20% | > 10% |
Q1: Is this compound a herbicide? No, this compound is a herbicide safener. It is used in combination with certain herbicides to protect the crop plant from herbicide injury without protecting the target weeds [1] [2].
Q2: Can the use of a safener like this compound lead to herbicide resistance in weeds? Safeners themselves do not directly cause target-site resistance. However, using herbicides with the same mode of action repeatedly, even with a safener, exerts strong selection pressure on weed populations. Weeds may evolve resistance through other mechanisms, such as enhanced metabolic degradation (Non-Target-Site Resistance, NTSR), which can be polygenic and complex [5] [6]. Integrating multiple weed control strategies is crucial for resistance management.
Q3: What are some common herbicides used with this compound? this compound is commercially used in formulations or tank mixes with herbicides like tembotrione and thiencarbazone-methyl (e.g., in Capreno herbicide) and with the diglycolamine salt of dicamba (e.g., in DiFlexx herbicide) to improve corn safety [1] [7].
The search results I obtained are strong on mechanism and general protocols but lack specific troubleshooting content for experiments involving this compound. To build a more comprehensive knowledge base, you may need to explore further.
| Feature | This compound | Benoxacor |
|---|---|---|
| Primary Use & Herbicide Partners | Used with herbicides like isoxaflutole, thiencarbazone-methyl, and temibotrione [1]. Also shows efficacy against clomazone residue damage [2]. | Primarily used to protect maize from the herbicide metolachlor and S-metolachlor [3] [4]. |
| Application Timing | Can be used in both pre-emergence and post-emergence applications [2]. | Used in pre-emergence and early post-emergence applications [4]. |
| Documented Mechanism of Action | Upregulates genes for cytochrome P450 (P450), glutathione S-transferase (GST), and UDP-glycosyltransferase (UGT). Enhances the activity of antioxidant enzymes like SOD and increases GST activity for herbicide conjugation [2]. | Accelerates the detoxification of its partnered herbicide (e.g., metolachlor), though its specific metabolic pathway in plants is less documented than for this compound [3]. In mammals, it is metabolized by CYPs, carboxylesterases (CESs), and GSTs [5]. |
| Chemical Properties | Molecular Formula: C₁₈H₁₈N₂O₅S Molecular Mass: 374.41 g/mol Melting Point: 216 - 217 °C [6] | Molecular Formula: C₁₁H₁₁Cl₂NO₂ Molecular Mass: 260.12 g/mol Melting Point: 107.6 °C [3] | | Environmental Fate | Detected in surface waters. Ecotoxicity is generally low, but chronic exposure can cause adverse effects in aquatic invertebrates like Daphnia magna [7]. | Has a "high potential for leaching to groundwater." It is moderately persistent in soil (DT₅₀ 50 days) but does not persist long in water. It has a high bioaccumulation potential [3]. | | Market Position | A key safener for maize, launched in 2009, and is noted for its flexibility in application timing [2]. | A leading product by market share (34.2% in 2024), driven by its widespread use in major corn-growing regions [4]. |
The protective effect of safeners involves complex biochemical pathways. The following diagram illustrates the scientifically documented mechanism for this compound, which is more fully elucidated in recent research.
For benoxacor, the precise molecular mechanism in plants is less detailed in the available literature compared to this compound. It is known to accelerate the detoxification of metolachlor in maize [3]. A mammalian metabolism study indicates it is enantioselectively metabolized by several enzyme families in rat livers, including cytochrome P450s (CYPs), carboxylesterases (CESs), and glutathione S-transferases (GSTs) [5]. It is plausible that it activates similar enzymatic pathways in crops.
The data in the comparison table and mechanism diagram are derived from established experimental models. Here are summaries of the key protocols:
1. Protocol for Evaluating this compound Efficacy in Maize This method assesses the safener's ability to mitigate herbicide damage in a controlled environment [2].
2. Protocol for Studying Benoxacor Metabolism in Mammalian Systems This in vitro protocol identifies the enzymes involved in metabolizing benoxacor [5].
The table below summarizes key findings on the environmental occurrence and detection of cyprosulfamide and its metabolites from the available literature:
| Compound | Detection Matrix | Maximum Concentration / Frequency | Key Analytical Techniques | Study Notes |
|---|---|---|---|---|
| This compound [1] | Surface Water | Detected, but specific concentration not provided in excerpts | Information missing | Study confirms detection in surface water; used in formulated herbicides with isoxaflutole [1]. |
| This compound & Metabolites [1] | Surface Water (near cornfields, USA) | This compound: 25% of samples (max 22.0 ng/L) Metabolite (CSA-dm): 19% of samples Metabolite (CSBA): 56% of samples (max 5185.9 ng/L) [1] | Information missing | Metabolites detected more frequently and at higher concentrations than parent compound; highest levels during growing season [1]. |
While a detailed protocol for this compound is not fully available in the search results, the general workflow for analyzing such pollutants in water typically involves the steps shown below. This workflow is adapted from a similar study detecting pharmaceutical metabolites in water [2] [3].
Workflow Stages:
To obtain the detailed experimental protocols you require, I suggest you consult specialized analytical chemistry journals or method repositories. Searching for the specific metabolite names or methodologies like "SPE LC-MS/MS for pesticide metabolites in water" may yield more technical details.
| Aspect Investigated | Key Findings | Experimental Context |
|---|---|---|
| GST Gene Upregulation | 9 GST genes significantly upregulated: GST30, GST31, GSTIV, GSTVI, GST21, GST7, GST37, GST25, IN2-1. Fold increases ranged from 4.58 to 238.82 compared to herbicide-only treatment. [1] [2] [3] |
Maize seedlings, Clomazone residue stress [1] [2]. |
| Other Detoxification Genes | 5 P450 genes (e.g., CYP72A5, CYP81A9) and 2 UGT genes (UGT76C2, UGT83A1) were also highly upregulated. [1] [2] [3] |
Maize seedlings, Clomazone residue stress [1] [2]. |
| GST Enzyme Activity | GST activity increased by 26.7% in the CSA + Clomazone treatment compared to Clomazone alone. [1] [2] [3] | Maize seedlings, Clomazone residue stress [1] [2]. |
| Antioxidant System | Increased SOD (superoxide dismutase) activity by 9.7% and reduced malondialdehyde (MDA, an oxidative stress marker) by 13.4%. [1] [2] [3] | Maize seedlings, Clomazone residue stress [1] [2]. |
| Phytotoxicity Mitigation | CSA pretreatment drastically reduced the inhibitory effects of herbicides on shoot length and fresh weight, with mitigation rates reaching 66.3% and 63.57%, respectively. [4] | Maize seedlings, Mesosulfuron-methyl stress [4]. |
The core data on gene upregulation is generated through the following standardized molecular biology protocols:
The following diagram illustrates the multifaceted mechanism by which this compound upregulates detoxification pathways to protect crops, based on the cited research:
The research indicates that this compound's protection is not limited to a single herbicide and involves a coordinated defense system [1] [4]. Beyond gene upregulation, another study on the herbicide mesosulfuron-methyl found that CSA can also competitively bind to the herbicide's target site (acetolactate synthase, ALS), further preventing crop damage [4].
The table below summarizes the key findings from the search results regarding the interaction between cyprosulfamide and P450 enzymes.
| Aspect | Key Finding | Experimental Organism/System | Citation |
|---|---|---|---|
| General Mode of Action | Accelerates herbicide detoxification via P450 metabolism | Maize, Wheat | [1] |
| Specific CYP Identified | Metabolism is partly mediated by CYP81A9 | Maize (Zea mays L.) | [2] |
| Effect on Gene Expression | No direct induction; parent compound is the active agent, with oxidative metabolism leading to its inactivation | Maize | [2] |
| Species Selectivity | Protection linked to enhanced herbicide metabolism in maize, but not in wheat | Maize vs. Wheat | [2] |
The key insights into this compound's interaction with CYP81A9 come from the following experimental approach [2]:
The following diagram illustrates the key steps in the interaction between this compound and the P450 system in maize, based on the experimental findings.
The finding that this compound's activity is regulated by P450 metabolism, rather than directly inducing it, provides a crucial insight for safener research [2]. However, this also highlights a significant data gap.
To advance your research, you may need to consult specialized agricultural chemical journals or proprietary chemical databases for more comprehensive datasets.
The following table compiles the experimental data from a study that treated maize seeds with water (control), clomazone (Clo) alone, or a combination of cyprosulfamide and clomazone (CSA+Clo). The values show the percentage of inhibition or change compared to the control group [1] [2].
| Physiological Indicator | Clomazone (Clo) Alone (% Inhibition vs. Control) | CSA + Clomazone (CSA+Clo) (% Inhibition vs. Control) | Mitigative Effect of CSA |
|---|---|---|---|
| Plant Height | 19.0% inhibition | 9.4% inhibition | Significant recovery |
| Fresh Weight | 29.9% inhibition | 7.2% inhibition | Significant recovery |
| Chlorophyll Content | 92.5% inhibition | 35.7% inhibition | Partial but substantial recovery |
| Carotenoid Content | 86.3% inhibition | 21.8% inhibition | Partial but substantial recovery |
| Malondialdehyde (MDA) Level | — | 13.4% reduction (vs. Clo alone) | Reduced oxidative damage |
| Superoxide Dismutase (SOD) Activity | — | 9.7% increase (vs. Clo alone) | Enhanced antioxidant defense |
| Glutathione S-transferase (GST) Activity | — | 26.7% increase (vs. Clo alone) | Enhanced detoxification |
| Oxidized Glutathione (GSSG) Content | — | 31.3% increase (vs. Clo alone) | Enhanced detoxification |
The data was generated through the following methodology [2]:
The study concluded that this compound does not just alleviate symptoms but actively enhances the plant's defense and detoxification systems. The recovery in plant height and fresh weight is linked to two primary mechanisms, which are summarized in the diagram below [1] [2].
The molecular analysis provided clear evidence for this mechanism. The study found that the CSA+Clo treatment significantly upregulated the expression of 16 key detoxification genes compared to the Clo treatment alone, including five cytochrome P450 genes, nine glutathione S-transferase (GST) genes, and two UDP-glycosyltransferase (UGT) genes, with some genes showing an increase in expression of over 200-fold [1] [2].
The following table consolidates the key physiological data from a study investigating Cyprosulfamide's (CSA) efficacy in mitigating clomazone (Clo)-induced damage in maize seedlings [1].
| Physiological Parameter | Clomazone (Clo) Treatment Alone | Clo + this compound (CSA) Treatment | Mitigation by CSA |
|---|---|---|---|
| Plant Height | Inhibition of 19.0% | Inhibition of 9.4% | Reduced inhibition |
| Plant Fresh Weight | Inhibition of 29.9% | Inhibition of 7.2% | Reduced inhibition |
| Chlorophyll Content | Inhibition of 92.5% | Inhibition of 35.7% | Significant restoration |
| Carotenoid Content | Inhibition of 86.3% | Inhibition of 21.8% | Significant restoration |
| Malondialdehyde (MDA) Level | Not specified (used as baseline) | Reduced by 13.4% | Less oxidative damage |
| Superoxide Dismutase (SOD) Activity | Not specified (used as baseline) | Increased by 9.7% | Enhanced antioxidant defense |
| Glutathione S-transferase (GST) Activity | Not specified (used as baseline) | Increased by 26.7% | Enhanced detoxification |
To help other researchers replicate the study, here are the methodologies used in the research [1]:
The research indicates that this compound does not directly restore carotenoids but protects their levels by enhancing the plant's detoxification system, which minimizes the damage caused by the herbicide. The following diagram illustrates this coordinated mechanism.
The key mechanisms, as detailed in the study, are [1]:
It is important to note that the available data specifically characterizes this compound as a herbicide safener used in agriculture, particularly in maize, to protect crops from herbicide injury [2]. Its mechanism and documented effects on carotenoid content are within this plant science context.
The table below summarizes experimental data on this compound's performance in mitigating herbicide injury across different crops, compared to other safeners where data is available.
| Safener | Crop | Herbicide Challenge | Key Efficacy Findings | Proposed Mechanism of Action | Experimental Context & Notes |
|---|---|---|---|---|---|
| This compound | Maize | Clomazone (residual damage) | Mitigated reductions in plant height (9.4% vs 19%) and fresh weight (7.2% vs 29.9%); restored chlorophyll and carotenoid content [1]. | Upregulated 5 P450, 9 GST, and 2 UGT genes; increased GST activity (26.7%) and antioxidant enzymes (SOD 9.7%) [1]. | Lab study; seed treatment before soil application of herbicide [1]. |
| This compound | Maize | Nicosulfuron, Isoxaflutole, etc. | Effectively mitigates damage from multiple herbicides [1]. | Accelerated herbicide detoxification [2]. | Pre- and post-emergence application; cited as a key advantage [1]. |
| This compound | Rice | Clodinafop-propargyl | Provided no significant protection to rice seedlings from herbicide damage [3]. | Had a negligible effect on global gene expression over 4 hours [3]. | Direct comparison with metcamifen in same study; both compounds were bioavailable [3]. |
| Metcamifen | Rice | Clodinafop-propargyl | Effectively prevented herbicide damage [3]. | Induced a phased transcriptional response (590 transcripts), including genes for herbicide detoxification and cellular homeostasis [3]. | Direct comparison with this compound; effective safening correlated with strong gene induction [3]. |
| Mefenpyr-diethyl, Isoxadifen-ethyl, etc. | Cereals, Maize | Various | Commonly used for post-emergence applications in cereals and maize [1]. | Not specified in search results. | Listed as common commercial safeners for context [1]. |
To help you evaluate and potentially replicate the findings, here are the methodologies from two pivotal studies.
Protocol for Clomazone Residual Damage Mitigation in Maize [1]:
Protocol for Comparative Transcriptomics in Rice [3]:
The following diagram illustrates the coordinated cellular mechanism of action for effective safeners like this compound in maize and metcamifen in rice, based on the described studies.
This diagram integrates findings from multiple studies. This compound's efficacy in maize has been strongly linked to the induction of Phase 2/3 detoxification genes [1], while its inactivity in rice was attributed to a failure to initiate the early Phase 1 signaling cascade [3].
Irritant